Pik-108
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(1-anilinoethyl)-6-methyl-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXIJAYLCUSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)NC3=CC=CC=C3)OC(=CC2=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Binding Mechanism of PIK-108: A Technical Review of its Action on the PI3K Signaling Pathway
For Immediate Release
This technical guide provides an in-depth review of the mechanism of action for PIK-108, a pan-phosphoinositide 3-kinase (PI3K) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathway effects, and key experimental data related to this compound.
Core Mechanism of Action: A Dual-Binding ATP-Competitive Inhibitor
This compound is a morpholino chromone compound that functions as an ATP-competitive inhibitor of Class I PI3K isoforms.[1] Its mechanism is distinguished by a unique dual-binding capability within the p110α catalytic subunit. Crystallography and molecular dynamics simulations have revealed that this compound occupies not only the highly conserved ATP-binding pocket (the orthosteric site) but also a novel, non-ATP allosteric pocket.[1][2][3]
This second binding site is located in the C-lobe of the kinase domain, in proximity to the common cancer mutation hotspot, H1047R.[1][4] Despite the occupation of this allosteric site, functional in vitro kinase assays have confirmed that the primary mechanism of inhibition is ATP-competitive. This was demonstrated by a significant increase in the this compound IC50 value when the concentration of ATP in the assay was elevated, a characteristic feature of competitive inhibitors.[1] The stability of this compound in both binding pockets has been demonstrated through extensive molecular dynamics simulations.[1]
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Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[5][6] Class I PI3Ks are heterodimeric enzymes that, upon activation by growth factors or other stimuli, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including components of the mTOR complex, leading to the execution of diverse cellular programs.
By inhibiting the catalytic activity of PI3K isoforms, this compound prevents the production of PIP3. This action blocks the downstream activation of AKT and mTOR, effectively shutting down the entire signaling axis and thereby inhibiting the pro-survival and pro-proliferative signals that are often dysregulated in cancer.[5]
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Quantitative Data: In Vitro Inhibitory Activity
This compound has been characterized as a pan-inhibitor of Class I PI3K isoforms, with reports suggesting greater selectivity for the p110β and p110δ isoforms.[1] The following table summarizes the reported half-maximal inhibitory concentration (IC50) for this compound against the p110α isoform. A comprehensive isoform selectivity profile with IC50 values for all four Class I isoforms was not available in the reviewed literature.
| Target Isoform | IC50 (nM) | Assay Method |
| PI3Kα (p110α) | 1400 | Membrane Capture Assay[8] |
| PI3Kβ (p110β) | Not Reported | - |
| PI3Kγ (p110γ) | Not Reported | - |
| PI3Kδ (p110δ) | Not Reported | - |
Experimental Protocols
The characterization of this compound and similar PI3K inhibitors involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm pathway modulation and functional outcomes.
In Vitro Kinase Inhibition Assay (Competitive ELISA Format)
This protocol was employed to determine the ATP-competitive nature of this compound.[1]
-
Principle: This assay measures the production of PIP3 by PI3Kα. Newly synthesized PIP3 competes with a biotinylated-PIP3 reporter for binding to a GST-GRP1-PH domain coated onto a 96-well plate. The amount of bound biotinylated-PIP3 is quantified using streptavidin-HRP, where a lower signal indicates higher enzyme activity.
-
Protocol Steps:
-
Plate Coating: Coat a 96-well glutathione plate with recombinant GST-GRP1-PH domain.
-
Inhibitor Pre-incubation: Add PI3Kα enzyme, assay buffer, and serial dilutions of this compound to the wells. For competition experiments, two sets of assays are run: one with a standard ATP concentration (e.g., 100 µM) and one with a high ATP concentration (e.g., 2 mM). Incubate for 10 minutes at 25°C.
-
Kinase Reaction Initiation: Add the lipid substrate PIP2 to all wells to start the reaction.
-
Competition and Detection: After the kinase reaction, add the biotinylated-PIP3 reporter. The plate is incubated to allow for competitive binding to the GRP1-PH domain.
-
Signal Generation: Wash the plate and add streptavidin-HRP, followed by a colorimetric HRP substrate.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate IC50 values from the dose-response curves. A rightward shift in the IC50 curve at high ATP concentration indicates ATP-competitive inhibition.
-
Cellular Western Blot for Pathway Inhibition
This protocol is a standard method to verify that an inhibitor blocks the intended signaling pathway within a cellular context.
-
Principle: Western blotting uses antibodies to detect the phosphorylation status of key downstream proteins, such as AKT, as a readout of PI3K pathway activity. A decrease in the phosphorylated form of AKT (p-AKT) relative to total AKT indicates pathway inhibition.
-
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells with a known PI3K pathway activation (e.g., PIK3CA mutation) and grow to 70-80% confluency. Treat cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane is stripped of the first set of antibodies and re-probed with a primary antibody against total AKT.
-
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 3. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 7. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pik-108 and the Dawn of Allosteric PI3Kα Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Pik-108 and its landmark role in the context of Phosphoinositide 3-kinase alpha (PI3Kα) inhibition. While functionally characterized as an ATP-competitive inhibitor, the discovery of this compound's ability to bind a cryptic allosteric site has been pivotal, paving the way for a new class of highly selective, mutant-specific cancer therapeutics. This document details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and research workflows.
The Dual-Binding Mechanism of this compound
This compound is a pan-PI3K inhibitor that exhibits a unique interaction with the p110α catalytic subunit of PI3Kα.[1][2] Crystallographic studies serendipitously revealed that this compound binds to PI3Kα in two distinct locations: the conventional ATP-binding (orthosteric) site and a novel, cryptic allosteric pocket.[3][4] This newly identified allosteric site is located in the C-lobe of the kinase domain, notably close to the cancer-associated hotspot mutation site, His1047.[1][3][5]
Despite its documented binding to this allosteric pocket, functional assays have demonstrated that the primary mechanism of PI3Kα inhibition by this compound is ATP-competitive.[1] In vitro kinase assays show that at high concentrations of ATP, the inhibitory effect of this compound is almost completely abolished.[1] This suggests that while this compound occupies the allosteric site, this binding event does not independently translate into a significant inhibitory conformational change at the active site. Instead, its functional inhibition is driven by its competition with ATP in the orthosteric pocket.[1]
The profound significance of this compound, therefore, lies not in its own allosteric activity, but in its discovery of a druggable allosteric pocket. This finding provided a structural blueprint for the rational design of a new generation of true allosteric inhibitors, such as RLY-2608 and STX-478, which achieve enhanced selectivity for mutant forms of PI3Kα.[6][7]
Quantitative Data: Inhibitory Potency and Selectivity
This compound has been characterized as a pan-PI3K inhibitor with a distinct selectivity profile. Its inhibitory concentration (IC50) values highlight a preference for other PI3K isoforms over PI3Kα. This lower potency for PI3Kα, combined with its unique dual-binding properties, made it an excellent tool for crystallographic studies.[3][4]
| Compound | Target Enzyme | IC50 Value | Assay Type |
| This compound | p110α (PI3Kα) | 1.4 µM (1400 nM) | Membrane Capture Assay |
| This compound | p110α (PI3Kα) | 2.6 µM (2600 nM) | Biochemical Assay[3][4] |
| This compound | p110β (PI3Kβ) | 57 nM | Biochemical Assay[3][4] |
Visualizing the PI3Kα Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle, proliferation, and survival.[8] Its dysregulation is a common feature in many cancers.[9] PI3Kα, when activated by receptor tyrosine kinases (RTKs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream kinases, most notably AKT, which in turn modulates a host of cellular processes, partly through the activation of mTOR.[10][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[8]
Experimental Protocols
The characterization of kinase inhibitors like this compound involves a series of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay: Determining Mode of Inhibition
This assay is crucial for distinguishing between ATP-competitive and allosteric inhibition by assessing an inhibitor's potency at varying ATP concentrations.[1]
-
Reagents & Materials: Recombinant PI3Kα enzyme, phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes, kinase assay buffer, [γ-³²P]ATP, this compound, non-radiolabeled ATP, nitrocellulose membrane.
-
Preparation: Prepare two sets of serial dilutions of this compound.
-
Reaction Setup:
-
In parallel reactions, pre-incubate the PI3Kα enzyme with the this compound dilutions for 10 minutes at 25°C in kinase assay buffer.
-
One set of reactions will contain a low, near-Km concentration of ATP (e.g., 100 µM).
-
The second set of reactions will contain a high, saturating concentration of ATP (e.g., 2 mM).
-
-
Initiation: Start the kinase reaction by adding PIP2 liposomes and [γ-³²P]ATP to the mixture.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature, ensuring the reaction stays within the linear range.
-
Termination & Detection:
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Spot a small volume of the reaction mixture onto a nitrocellulose membrane to capture the phosphorylated lipid product (PIP3).
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
-
Analysis: Quantify the radioactivity on the membrane using a phosphorimager or scintillation counter. Calculate IC50 values for this compound at both low and high ATP concentrations. A significant rightward shift in the IC50 value at high ATP concentration indicates ATP-competitive inhibition.
Cellular Phosphorylation Assay: p-AKT (Ser473) AlphaLISA
This cell-based assay measures the inhibition of a key downstream node in the PI3K pathway, providing a functional readout of the inhibitor's activity in a biological context.
-
Reagents & Materials: Cancer cell line with an active PI3K pathway (e.g., MCF7, T47D), cell culture medium, serum, this compound, lysis buffer, AlphaLISA anti-AKT and anti-phospho-AKT (Ser473) antibody pairs, acceptor beads, and donor beads.
-
Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-24 hours.
-
Inhibitor Treatment: Pre-treat cells with a dose-response curve of this compound for 1-2 hours.
-
Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes. Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker to ensure complete lysis.
-
AlphaLISA Protocol:
-
Transfer cell lysates to an AlphaLISA assay plate.
-
Add the mix of AlphaLISA acceptor beads and biotinylated anti-AKT antibody. Incubate.
-
Add the streptavidin-coated donor beads. Incubate in the dark.
-
-
Analysis: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of phosphorylated AKT. Plot the dose-response curve and calculate the IC50 value for the inhibition of AKT phosphorylation.
A Standardized Workflow for Kinase Inhibitor Evaluation
The development of a kinase inhibitor follows a structured progression from initial biochemical characterization to validation in complex biological systems. This workflow ensures that lead compounds are potent, selective, and effective in a cellular environment before advancing to preclinical studies.[12]
Conclusion
This compound holds a unique position in the history of PI3Kα inhibitor development. While its functional inhibition of PI3Kα is primarily ATP-competitive, its ability to occupy a previously unknown allosteric site was a transformative discovery. It provided the first structural evidence of a druggable allosteric pocket on p110α, fundamentally shifting drug design strategies. The insights gained from this compound have been instrumental in the successful development of a new class of true allosteric inhibitors that offer superior selectivity for oncogenic PI3Kα mutants, promising a wider therapeutic window and improved outcomes for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
Pik-108: A Technical Guide to its Selectivity for p110β over p110δ
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pik-108 is a well-characterized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in dissecting the roles of different Class I PI3K isoforms. This technical guide provides an in-depth analysis of the selectivity of this compound, with a specific focus on its differential activity towards the p110β and p110δ catalytic subunits. Understanding this selectivity is critical for its application as a research tool and for the development of next-generation isoform-specific PI3K inhibitors.
Data Presentation: this compound Isoform Selectivity
The inhibitory activity of this compound against various Class I PI3K isoforms has been quantified using biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against p110β and p110δ.
| PI3K Isoform | IC50 (nM) | Assay Type | Enzyme Source | Reference |
| p110β | 57 | HTRF Assay | Recombinant human PI3Kβ expressed in baculovirus-infected Sf9 cells | [1] |
| p110δ | 658 | HTRF Assay | Poly-His tagged human PI3Kδ co-expressed with p85α in baculovirus-infected Sf9 cells | [2] |
| p110α | >10000 | HTRF Assay | N-terminus poly-His tagged human PI3Kα co-expressed with p85α in baculovirus-infected Sf9 cells | [2] |
Note: Lower IC50 values indicate greater potency.
PI3K Signaling Pathway
The diagram below illustrates the canonical Class I PI3K signaling pathway. Receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism. Both p110β and p110δ are key components of this pathway, though their expression and specific downstream functions can vary between cell types. While p110β is ubiquitously expressed, p110δ is found predominantly in hematopoietic cells.[3]
Caption: Simplified PI3K signaling pathway.
Experimental Protocols
The determination of this compound's IC50 values against p110β and p110δ was conducted using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust biochemical assay is widely used for inhibitor screening and characterization.
Biochemical HTRF Kinase Assay for p110β and p110δ Inhibition
1. Reagents and Materials:
-
Enzymes: Recombinant human PI3Kβ (p110β/p85α) and PI3Kδ (p110δ/p85α) expressed in a baculovirus/Sf9 insect cell system.[2]
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Detection Reagents: HTRF detection reagents, including a europium cryptate-labeled anti-phospho-serine/threonine antibody and an XL665-labeled streptavidin.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase buffer appropriate for PI3K activity (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
This compound: Serial dilutions of this compound in DMSO.
-
Microplates: Low-volume 384-well microplates.
2. Experimental Workflow:
The following diagram outlines the typical workflow for a biochemical kinase assay to determine inhibitor potency.
Caption: Typical biochemical kinase assay workflow.
3. Assay Procedure:
-
Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: The PI3K enzyme (either p110β or p110δ) is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the lipid substrate (PIP2) and ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.[2]
-
Detection: The HTRF detection reagents are added to the wells to stop the reaction and initiate the detection signal.
-
Signal Measurement: After an incubation period to allow for the development of the HTRF signal, the plate is read on a compatible microplate reader.
-
Data Analysis: The HTRF signal is used to calculate the percentage of inhibition for each this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
The quantitative data and experimental protocols presented in this guide demonstrate that this compound is a potent inhibitor of the p110β isoform of PI3K, with approximately 11.5-fold greater selectivity for p110β over p110δ. This defined selectivity profile makes this compound a valuable pharmacological tool for investigating the specific roles of these two closely related lipid kinases in various cellular and physiological contexts. For drug development professionals, the methodologies outlined here provide a robust framework for the characterization of novel PI3K inhibitors.
References
Downstream Signaling Effects of PIK-108: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-108 is a potent, cell-permeable, allosteric inhibitor of phosphoinositide 3-kinases (PI3Ks). It exhibits a distinct selectivity profile, primarily targeting the p110β and p110δ isoforms of Class I PI3Ks.[1] Unlike many ATP-competitive inhibitors, this compound functions through a non-ATP competitive mechanism.[1] Notably, in addition to the ATP-binding pocket, this compound has been observed to bind to a cryptic, non-ATP binding site within the C-lobe of PI3Kα, particularly in proximity to the frequently mutated H1047 residue.[1][2] This dual-binding characteristic suggests a complex mode of action. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Data Presentation
The inhibitory activity of this compound against various Class I PI3K isoforms is a critical determinant of its biological effects. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).
| Target Isoform | IC50 (nM) | Notes |
| PI3Kα (p110α) | 2600 | - |
| PI3Kβ (p110β) | 57 | Preferential target |
| PI3Kγ (p110γ) | Not Reported | Data not readily available in public literature. |
| PI3Kδ (p110δ) | Not Reported | This compound is reported to be more selective for p110β and p110δ isoforms.[1] |
| p110 (unspecified) | 1400 | Determined by a membrane capture assay.[3] |
Core Signaling Pathway Modulated by this compound
This compound exerts its primary effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Downstream Cellular Effects
Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to several key downstream cellular consequences:
-
Inhibition of Cell Proliferation and Survival: By suppressing the pro-survival signals mediated by AKT, this compound can induce cell cycle arrest and promote apoptosis in cancer cells that are dependent on the PI3K pathway for their growth and survival.
-
Modulation of Cell Metabolism: The PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism. Inhibition by this compound can lead to decreased glucose uptake and utilization, impacting the metabolic state of the cell.
-
Effects on Cell Migration and Invasion: Given the role of p110β and p110δ in cell motility, this compound may also impact the migratory and invasive potential of certain cell types, particularly those of hematopoietic origin or those driven by GPCR signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Western Blotting for AKT Phosphorylation
This protocol details the detection of phosphorylated AKT (p-AKT) at Serine 473, a key marker of PI3K pathway activation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Caption: A typical workflow for Western blot analysis of AKT phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells and complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cells and culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Workflow for assessing apoptosis using Annexin V staining.
Conclusion
This compound is a valuable research tool for investigating the roles of p110β and p110δ in cellular signaling. Its allosteric and non-ATP competitive mechanism of action, coupled with its unique binding profile, distinguishes it from many other PI3K inhibitors. The downstream effects of this compound are primarily mediated through the inhibition of the PI3K/AKT/mTOR pathway, leading to significant consequences for cell proliferation, survival, and metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to further explore and characterize the multifaceted biological activities of this potent and selective inhibitor. Further investigation into its precise inhibitory constants for all Class I PI3K isoforms and its effects on a broader range of downstream effectors will continue to refine our understanding of its therapeutic potential.
References
The Allosteric Modulator PIK-108: A Technical Guide to its Role in PIK3CA Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PIK-108, an allosteric inhibitor of phosphoinositide 3-kinase (PI3K), with a specific focus on its relevance and role in cancers harboring mutations in the PIK3CA gene. This document details the mechanism of action of this compound, summarizes its inhibitory activity, and provides comprehensive experimental protocols for its evaluation.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in human cancers, frequently driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations, most commonly occurring in the helical (e.g., E542K, E545K) and kinase (e.g., H1047R) domains, lead to constitutive activation of PI3K signaling, promoting tumorigenesis and therapeutic resistance.
This compound has been identified as a potent, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of PI3K. However, structural studies have revealed a significant interaction between this compound and the p110α isoform, particularly in the context of the common H1047R mutation. This discovery has opened avenues for investigating this compound and similar allosteric modulators as potential therapeutic agents in the vast landscape of PIK3CA-mutant cancers.
Mechanism of Action: Allosteric Inhibition of PIK3CA
Unlike ATP-competitive inhibitors that bind to the active site of the kinase, this compound exhibits a more nuanced mechanism of action. While it is a potent inhibitor of the p110β and p110δ isoforms, its interaction with p110α is of particular interest in PIK3CA-mutant cancers.[1][2]
Crystallographic studies have demonstrated that this compound can bind to a cryptic, allosteric pocket on the p110α subunit, located in close proximity to the H1047 residue in the kinase domain.[1][2][3] The H1047R mutation is a hotspot for gain-of-function alterations in various cancers. The binding of this compound to this allosteric site can modulate the conformation of the enzyme, thereby affecting its catalytic activity. This allosteric modulation presents a potential strategy to selectively target mutant forms of PI3Kα or to overcome resistance mechanisms that may arise from mutations in the ATP-binding pocket.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined in biochemical assays against various PI3K isoforms. This data is crucial for understanding its selectivity profile and for designing experiments to probe its effects in cellular and in vivo models.
| PI3K Isoform | IC50 (nM) | Assay Type | Reference |
| p110α | 2600 | Biochemical Assay | [1][2] |
| p110β | 57 | Biochemical Assay | [1][2] |
| p110δ | Not explicitly found | - | - |
| p110γ | Not explicitly found | - | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The significant difference in IC50 values between p110α and p110β highlights the selectivity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in PIK3CA mutant cancers.
Protocol 1: In Vitro PI3K Enzyme Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of wild-type and mutant PI3Kα.
1. Reagents and Materials:
-
Recombinant human PI3Kα (wild-type and H1047R mutant)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add this compound dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO).
-
Add the recombinant PI3Kα enzyme (wild-type or mutant) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay in PIK3CA Mutant Cancer Cell Lines
This protocol assesses the cytotoxic or cytostatic effects of this compound on cancer cells harboring PIK3CA mutations.
1. Reagents and Materials:
-
PIK3CA mutant cancer cell lines (e.g., T47D (H1047R), MCF7 (E545K), HCT116 (H1047R))
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
2. Procedure:
-
Seed the PIK3CA mutant cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of AKT Phosphorylation
This protocol measures the effect of this compound on the downstream signaling of the PI3K pathway by assessing the phosphorylation status of AKT, a key effector.
1. Reagents and Materials:
-
PIK3CA mutant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Seed PIK3CA mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.
Visualizations
PI3K/AKT/mTOR Signaling Pathway and this compound Inhibition
Caption: PI3K signaling pathway and the allosteric inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's effects on PIK3CA mutant cancer cells.
References
Structural Basis for PIK-108 Selectivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases critical to cellular signaling pathways governing growth, proliferation, and survival. The high degree of homology among the ATP-binding sites of the four Class I PI3K isoforms (α, β, γ, and δ) presents a significant challenge for the development of isoform-selective inhibitors. PIK-108 is a notable PI3K inhibitor recognized for its preferential activity against the p110β and p110δ isoforms and its unique binding mechanism. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A key focus is the unprecedented discovery of a dual-binding mode in PI3Kα, where this compound occupies not only the orthosteric ATP pocket but also a novel allosteric site, offering new paradigms for future inhibitor design.
Quantitative Data: this compound Isoform Selectivity Profile
The inhibitory activity of this compound across the four Class I PI3K isoforms is critical to understanding its biological effects. While this compound is broadly characterized as a pan-PI3K inhibitor, it exhibits preferential activity towards p110β and p110δ isoforms.[1][2] The half-maximal inhibitory concentrations (IC50) are essential metrics for quantifying this selectivity. The following table summarizes available data for this compound and related compounds, though a complete side-by-side biochemical assay for this compound across all four isoforms is not consistently reported in publicly available literature.
| Inhibitor | PI3Kα (p110α) IC50 | PI3Kβ (p110β) IC50 | PI3Kγ (p110γ) IC50 | PI3Kδ (p110δ) IC50 | Notes |
| This compound | ~1.4 µM | Reported High Potency | Data not available | Reported High Potency | IC50 for p110α was determined by a membrane capture assay.[3] Stated to be more selective for β and δ isoforms.[1] |
Note: IC50 values can vary significantly based on assay conditions (e.g., ATP concentration, substrate used, enzyme source). The data presented is for comparative purposes.
The Structural Basis of this compound Interaction and Selectivity
The foundation of this compound's activity and selectivity lies in its unique interactions with the kinase domain of PI3K isoforms. Structural studies, primarily with PI3Kα, have revealed a complex and unprecedented binding mechanism that informs its selectivity profile.
A Dual-Binding Mode in PI3Kα
The most striking feature of this compound is its ability to bind to two distinct sites simultaneously within the murine PI3Kα kinase domain (PDB ID: 4A55), a feature not observed with other inhibitors.[1][4][5]
-
Orthosteric ATP-Binding Site: this compound occupies the conventional ATP pocket, where it forms a crucial hydrogen bond with the backbone of Valine 851 in the hinge region.[1] This interaction is a common feature for many kinase inhibitors and serves to anchor the molecule in the active site.
-
Novel Allosteric Site: Uniquely, a second this compound molecule binds to an unexpected, non-ATP pocket located in the C-lobe of the kinase domain.[1][6] This allosteric site is situated near the cancer mutation hotspot His1047, a residue critical for regulating catalytic activity.[5][6] The existence of this pocket had not been identified prior to the co-crystallization with this compound, suggesting it may be an induced-fit pocket.
Molecular dynamics simulations have shown that this compound remains stably bound in both sites, and the interactions within the allosteric pocket differ significantly between PI3Kα isoforms.[1][6] This dual occupancy may contribute to its overall inhibitory profile and presents a novel opportunity for designing allosteric or dual-site inhibitors with potentially higher selectivity.
Structural Determinants for Isoform Selectivity (β/δ Preference)
While the dual-binding mode has been structurally characterized in PI3Kα, this compound is functionally more selective for PI3Kβ and PI3Kδ.[1][2] The structural explanation for this preference is inferred from comparative analysis and molecular modeling, as co-crystal structures with β and δ isoforms are not available.
The ATP-binding pockets of Class I PI3Ks are highly conserved.[7] Selectivity is therefore often dictated by subtle differences in a few non-conserved residues at the periphery of the binding site, conformational flexibility of the protein, and the network of water molecules that mediate protein-ligand interactions.[8][9] Molecular dynamics simulations indicate that the pose and interactions of this compound in the catalytic site of human wild-type PI3Kα are significantly different from those in the murine wild-type and human H1047R mutant forms, highlighting the inhibitor's sensitivity to minor structural changes.[1][6] It is hypothesized that sequence and conformational variations in the ATP and allosteric pockets of PI3Kβ and PI3Kδ create a more favorable binding environment for this compound compared to the α and γ isoforms, leading to its observed selectivity.
Visualizations of Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental contexts for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Comparisons of Class I Phosphoinositide 3-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pik-108: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pik-108 is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases crucial in regulating cellular processes such as growth, proliferation, survival, and metabolism. The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a valuable tool for dissecting the complexities of PI3K signaling and as a scaffold for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, isoform selectivity, and the key experimental methodologies used in its evaluation.
Discovery of this compound
The initial discovery of this compound was a significant step in the exploration of isoform-selective PI3K inhibitors. While the specific details of the initial screening campaign or rational design process are not extensively detailed in the public domain, its characterization as a PI3Kβ-selective inhibitor was a key finding. A pivotal study by Williams and co-workers in 2012 further illuminated its unique properties by serendipitously co-crystallizing this compound with the wild-type form of PI3Kα.[1] This structural data was particularly valuable as this compound, despite its higher selectivity for PI3Kβ, produced superior co-crystals with PI3Kα compared to more potent and selective PI3Kα inhibitors.[1]
Mechanism of Action: Allosteric and Non-ATP Competitive Inhibition
A defining feature of this compound is its non-ATP competitive and allosteric mechanism of inhibition.[2] This was a significant departure from many early-generation PI3K inhibitors that targeted the highly conserved ATP-binding pocket. The co-crystal structure of this compound with PI3Kα revealed a novel, cryptic binding site located in the C-lobe of the kinase domain, in close proximity to the frequently mutated His1047 residue.[1][3] This allosteric pocket is distinct from the orthosteric site where ATP binds.[1] The ability of this compound to bind to this alternative site provides a basis for its allosteric modulation of the enzyme's activity and offers a potential avenue for developing inhibitors with greater selectivity and the ability to overcome resistance mutations in the ATP-binding site.[3]
Quantitative Data: Isoform Selectivity
The initial characterization of this compound focused on its inhibitory potency against the Class I PI3K isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| PI3K Isoform | IC50 (nM) | Reference |
| p110α | 2600 | [1] |
| p110β | 57 | [1] |
| p110δ | Not Reported | |
| p110γ | Not Reported |
Experimental Protocols
The characterization of this compound involved a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay (Radiometric)
This assay is a standard method for determining the enzymatic activity of a kinase and the potency of an inhibitor.
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a lipid substrate by the PI3K enzyme. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the compound is determined.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α) are expressed and purified. The lipid substrate, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a buffer solution.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, MgCl2, and EDTA.
-
Inhibitor Addition: A serial dilution of this compound is prepared and added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a tracer amount of [γ-32P]ATP. The reaction is incubated at room temperature for a defined period (e.g., 20 minutes).
-
Termination and Extraction: The reaction is stopped by the addition of an acidic solution (e.g., 0.1 M HCl). The phosphorylated lipid product is then extracted using a mixture of chloroform and methanol.
-
Quantification: The amount of radioactivity in the organic phase, which contains the phosphorylated lipid, is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blotting for Akt Phosphorylation
This assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cellular context.
Principle: Activation of PI3K leads to the phosphorylation of the downstream kinase Akt at specific residues (e.g., Ser473 and Thr308). Western blotting uses specific antibodies to detect the levels of phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with a known PI3K pathway alteration) is cultured to 70-80% confluency. The cells are then treated with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The process is repeated on a separate blot or after stripping the first antibody for a primary antibody against total Akt to serve as a loading control.
-
-
Detection: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction when an appropriate substrate is added. The light signal is captured using a chemiluminescence imaging system.
-
Analysis: The band intensities for p-Akt and total Akt are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the initial characterization of the PI3K inhibitor this compound.
References
An In-depth Technical Guide to the In Vitro Kinase Selectivity Profile of Pik-108
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro kinase selectivity profile of Pik-108, a known phosphoinositide 3-kinase (PI3K) inhibitor. The document details its inhibitory activity against various kinases, the experimental methodologies used for these determinations, and its context within relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile
This compound is a morpholino chromone-based inhibitor that has been characterized primarily as a PI3K inhibitor.[1] It displays notable selectivity for specific isoforms within the Class IA PI3K family.[1][2] The quantitative data on its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), is summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Kinase Target | IC50 (nM) | Reference |
| PI3Kα (p110α) | 2600 | [3] |
| PI3Kβ (p110β) | 57 | [3] |
| PI3Kδ (p110δ) | Selective, but specific IC50 not cited | [1][2] |
| PI3Kγ (p110γ) | Not specified |
Note: One study reported an IC50 of 1.4 µM (1400 nM) for this compound against p110, which may represent a different assay condition for the p110α isoform.[4]
Based on available data, this compound demonstrates significant selectivity for the PI3Kβ and PI3Kδ isoforms over the PI3Kα isoform.[1][2][3] This selectivity profile is crucial for its use as a tool compound in research to dissect the specific roles of these individual PI3K isoforms in cellular processes.
Experimental Protocols
The determination of kinase inhibition profiles, such as the one for this compound, relies on robust in vitro kinase assays. Below is a detailed methodology representative of the techniques used to generate the IC50 data.
Principle of the Assay
In vitro kinase assays measure the enzymatic activity of a purified kinase in a controlled environment. The potency of an inhibitor is determined by quantifying the reduction in kinase activity across a range of inhibitor concentrations. A common method involves measuring the transfer of a phosphate group from ATP to a substrate, which can be a peptide or a lipid.
Materials and Reagents
-
Kinase: Purified, recombinant kinase (e.g., p110α/p85α, p110β/p85β).
-
Substrate: Lipid substrate such as Phosphatidylinositol (4,5)-bisphosphate (PIP2) incorporated into liposomes.[1]
-
ATP: Adenosine triphosphate, often including a radiolabeled [γ-³²P]ATP tracer for detection.[5]
-
Inhibitor: this compound, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Typically contains a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl₂), and other components to ensure optimal kinase activity.[5]
-
Detection System: Method to quantify substrate phosphorylation, such as a membrane capture assay followed by phosphor imaging or a fluorescence-based method (e.g., TR-FRET).[4][6]
General Kinase Inhibition Assay Protocol (Membrane Capture Method)
-
Preparation of Reagents:
-
Prepare a 1X kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 0.25 mM EDTA).[5]
-
Prepare a stock solution of the inhibitor (this compound) in DMSO and create a serial dilution series (e.g., 10-point, half-log dilutions).
-
Prepare the lipid substrate (e.g., PIP2) in the assay buffer.
-
-
Kinase Reaction:
-
In a microplate, add the kinase enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the kinase and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature to allow for binding.[1]
-
-
Initiation and Incubation:
-
Termination and Detection:
-
Terminate the reaction by adding a stop solution, such as a strong acid (e.g., 0.1 M HCl).[5]
-
Spot a small volume of the reaction mixture from each well onto a nitrocellulose membrane.[4] The phosphorylated lipid product will bind to the membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.[4]
-
Allow the membrane to dry and expose it to a phosphorimager screen.
-
-
Data Analysis:
-
Quantify the signal intensity for each spot, which corresponds to the level of kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal curve with a variable slope) to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
-
Mandatory Visualizations
Visual diagrams are essential for understanding the complex relationships in signaling pathways and experimental procedures.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] this compound inhibits PI3K, a key upstream node in this pathway.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines the logical flow of a typical biochemical assay used to determine the IC50 value of an inhibitor like this compound.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Modulated by PIK-108
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of PIK-108, a phosphoinositide 3-kinase (PI3K) inhibitor, and its impact on critical cellular signaling pathways. It outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying its effects.
Introduction: The Role of this compound in Modulating PI3K Signaling
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its hyperactivation is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or the loss of the tumor suppressor PTEN.[3][4][5] This makes the PI3K pathway a prime target for therapeutic intervention.
This compound is a potent, cell-permeable chemical probe used to investigate the roles of PI3K signaling. It functions as a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of Class I PI3K.[6][7] Intriguingly, structural studies have revealed that this compound can bind to both the ATP-binding (orthosteric) site and a novel allosteric site on the PI3Kα isoform, particularly near the common H1047 cancer mutation site.[8][9][10] This dual-binding capability underscores its complex inhibitory profile and makes it a valuable tool for dissecting the intricacies of PI3K regulation and its downstream cellular consequences.
Mechanism of Action and Core Modulated Pathway
This compound exerts its effects by directly inhibiting the kinase activity of PI3K. The canonical pathway begins when growth factor binding activates Receptor Tyrosine Kinases (RTKs), which in turn recruit and activate PI3K at the plasma membrane.[11] Activated PI3K then phosphorylates the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12]
PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, or PKB).[13][14] This membrane recruitment facilitates the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.[13][14] Once active, Akt phosphorylates a wide array of downstream substrates, leading to the promotion of cell survival, proliferation, and growth, while inhibiting apoptosis.[2]
This compound disrupts this entire cascade at its origin. By inhibiting PI3K, it prevents the generation of PIP3, thereby blocking the recruitment and subsequent activation of Akt.[7][15] This leads to the shutdown of all downstream pro-survival and pro-growth signals mediated by the pathway.
Cellular Consequences of this compound Activity
The direct inhibition of the PI3K/Akt axis by this compound translates into significant and measurable cellular effects, primarily the suppression of pro-growth signals and the induction of cell death pathways.
-
Inhibition of Akt Phosphorylation: The most immediate and quantifiable downstream effect of this compound treatment is the reduction in the phosphorylation of Akt at key activating residues (e.g., Ser473 and Thr308). Studies have demonstrated that this compound effectively blocks Akt phosphorylation in a dose-dependent manner across various cell lines.[7][15] This effect is often more pronounced in cancer cells with mutations that lead to PI3K pathway hyperactivation, such as those with a mutant PTEN status.[7][15]
-
Induction of Apoptosis and Cell Cycle Arrest: The PI3K/Akt pathway is a potent inhibitor of apoptosis. By shutting down this pro-survival signaling, this compound and other PI3K inhibitors can trigger programmed cell death.[16][17] Furthermore, the pathway plays a crucial role in cell cycle progression from the G1 to the S phase.[18] Its inhibition can therefore lead to an accumulation of cells in the G1 phase, effectively halting proliferation.[18] While PI3K inhibitors alone may primarily induce cell cycle arrest, they can synergize with other agents or genetic suppressions to cause robust apoptosis.[16][19]
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 3. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of PI3Kα activation at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound | 901398-68-3 | PI3K | MOLNOVA [molnova.com]
- 16. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. elifesciences.org [elifesciences.org]
PIK-108: A Technical Guide to its Application as a Chemical Probe for PI3K Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PIK-108, a valuable chemical probe for the investigation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This compound is a non-ATP competitive, allosteric inhibitor with marked selectivity for the p110β and p110δ isoforms of Class I PI3K. Its unique mechanism of action and isoform selectivity make it a powerful tool for dissecting the specific roles of these kinases in various cellular processes and disease models. This document details the biochemical and cellular activities of this compound, presents its kinase selectivity profile in a structured format, and provides comprehensive, detailed protocols for its use in key experimental assays. Furthermore, this guide includes visualizations of the PI3K signaling pathway, experimental workflows, and the logical framework for interpreting data generated using this compound, all designed to facilitate its effective application in research and drug discovery.
Introduction to this compound and the PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and migration. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers and other diseases, making it a prime target for therapeutic intervention.
This compound is a morpholino-chromone derivative that has emerged as a key chemical probe for studying this pathway. Unlike many kinase inhibitors that compete with ATP for the active site, this compound exhibits a non-ATP competitive and allosteric mechanism of inhibition. A significant characteristic of this compound is its preferential inhibition of the p110β and p110δ isoforms of Class I PI3K, allowing for the specific interrogation of their functions.
Biochemical and Cellular Activity of this compound
Kinase Selectivity Profile
This compound displays a distinct selectivity profile among the Class I PI3K isoforms and other related kinases. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a clear overview of its potency and selectivity.
| Target | IC50 (nM) | Assay Conditions | Reference |
| PI3Kα (p110α) | 2600 | Varies | [1] |
| PI3Kβ (p110β) | 57 | Varies | [1] |
| PI3Kγ (p110γ) | 76 | HTRF Assay | [2] |
| PI3Kδ (p110δ) | ~15-58 | Varies |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Off-Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| mTOR | >10,000 | Varies | Data not explicitly found for this compound, but inferred from its classification as a PI3K-selective inhibitor. |
| DNA-PK | >10,000 | Varies | Data not explicitly found for this compound, but inferred from its classification as a PI3K-selective inhibitor. |
Cellular Activity
In cellular contexts, this compound effectively inhibits the PI3K signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Akt (also known as Protein Kinase B or PKB). The cellular potency of this compound is often influenced by the genetic background of the cell line, particularly the status of the tumor suppressor PTEN. Cell lines with mutations or deletions in PTEN, which leads to hyperactivation of the PI3K pathway, have shown increased sensitivity to this compound.
| Cell Line | PTEN Status | PIK3CA Status | Effect of this compound | Typical Concentration Range | Reference |
| MDA-MB-468 | Mutant | Wild-Type | Inhibition of Akt/PKB phosphorylation | 0.1 - 10 µM | |
| BT549 | Mutant | Wild-Type | Inhibition of Akt/PKB phosphorylation | 0.1 - 10 µM | |
| MCF7 | Wild-Type | Mutant (E545K) | Partial inhibition of Akt/PKB phosphorylation | 1 - 10 µM | [] |
| T47D | Wild-Type | Mutant (H1047R) | Less effective at inhibiting Akt/PKB phosphorylation | >10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.
In Vitro PI3K Kinase Assay (HTRF® Assay)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the in vitro enzymatic activity of PI3K isoforms and determining the IC50 value of this compound.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound (stock solution in DMSO)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
HTRF® Kinase Buffer
-
Europium (Eu3+)-labeled anti-PIP3 antibody
-
d2-labeled PIP3 tracer
-
HTRF® Detection Buffer
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Compound Plating: Dispense 1 µL of each this compound dilution into the wells of a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), both containing DMSO vehicle.
-
Enzyme/Substrate Addition: Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in kinase buffer. Add 10 µL of this master mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. The final ATP concentration should be close to the Km for the specific PI3K isoform being tested (typically 10-100 µM). Add 10 µL of the ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Eu3+-anti-PIP3 antibody and the d2-PIP3 tracer in detection buffer. Add 20 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on the PI3K signaling pathway in cultured cells by measuring the phosphorylation of Akt at Serine 473 (p-Akt S473).
Materials:
-
Cultured cells (e.g., MDA-MB-468, BT549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt S473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1, 4, 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Preparation: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control such as β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal and then to the loading control.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of this compound on the metabolic activity and viability of cultured cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cell viability.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing the activity of this compound.
Logical Framework for Data Interpretation
Caption: A logical framework for interpreting experimental data obtained using this compound.
Conclusion
This compound serves as a critical tool for researchers investigating the complexities of the PI3K signaling pathway. Its well-defined selectivity for p110β and p110δ, coupled with its allosteric mechanism of action, allows for the targeted exploration of the roles of these specific isoforms in health and disease. The experimental protocols and data interpretation frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PI3K signaling and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for PIK-108 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-108 is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with particular selectivity for the p110β and p110δ isoforms. It functions as a non-ATP competitive, allosteric inhibitor. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound's ability to block the phosphorylation of AKT, a key downstream effector in the pathway, makes it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound exerts its inhibitory effect on the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. This compound inhibits the catalytic activity of PI3K, thereby preventing the production of PIP3 and blocking the downstream activation of AKT and mTOR.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Data Presentation
The inhibitory activity of this compound has been characterized primarily through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values from these assays reflect the direct potency of the compound against the purified enzyme. It is important to note that IC50 values obtained from cell-based viability assays may differ due to factors such as cell membrane permeability, off-target effects, and cellular metabolism.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type |
| p110α (PI3Kα) | 2.6 | Kinase Assay |
| p110β (PI3Kβ) | 0.057 | Kinase Assay |
| p110δ (PI3Kδ) | Not Reported | Kinase Assay |
| p110γ (PI3Kγ) | Not Reported | Kinase Assay |
Data sourced from published research. The IC50 for p110 was determined using a membrane capture assay[1].
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Concentration Range | Incubation Time |
| Cell Viability (MTT, CellTiter-Glo®) | 0.1 - 10 µM | 24 - 72 hours |
| AKT Phosphorylation Inhibition | 0.1 - 10 µM | 1 hour |
This concentration range is a general guideline and should be optimized for specific cell lines and experimental conditions.
Experimental Protocols
Two standard and reliable methods for assessing cell viability in response to treatment with this compound are the MTT and CellTiter-Glo® assays. The choice of assay will depend on the specific experimental requirements, available equipment, and the cell type being studied.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® assay.
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium with CellTiter-Glo® Reagent only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Cell Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
Application Notes and Protocols: Investigating Protein-Protein Interactions with PIK-108 using Immunoprecipitation-Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIK-108 is a potent, cell-permeable, allosteric inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), with selectivity for the p110β and p110δ isoforms.[1][2] Unlike traditional ATP-competitive inhibitors, this compound exhibits a unique mechanism of action by binding to a cryptic, non-ATP binding pocket in the kinase domain of p110 subunits, as well as the ATP-binding site.[1][3][4][5] This allosteric inhibition provides a valuable tool for investigating the complex regulation of the PI3K signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers.[1]
The Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The interaction between p85 and p110 is crucial for the stability and regulation of the catalytic activity. The p85 subunit typically maintains p110 in an inhibited state, and this inhibition is relieved upon upstream signaling events. Given its allosteric nature, this compound presents an interesting tool to probe the conformational dynamics and protein-protein interactions within the PI3K complex.
This application note provides a detailed protocol for utilizing immunoprecipitation followed by Western blot (IP-Western) to investigate the effect of this compound on the interaction between a target protein and its binding partner, using the interaction of the p85 regulatory subunit with the p110α catalytic subunit of PI3K as a primary example.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that is activated by a variety of growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the plasma membrane, leading to their activation and subsequent phosphorylation of a multitude of substrates that drive cellular processes. This compound, by inhibiting the catalytic activity of p110, blocks the production of PIP3 and thus downstream signaling.
Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.
Experimental Workflow
The general workflow for an IP-Western blot experiment with this compound treatment involves treating cells with the inhibitor, lysing the cells under non-denaturing conditions, immunoprecipitating the protein of interest, and then detecting a co-precipitated binding partner by Western blot.
References
- 1. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes: Pik-108 for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Pik-108, a phosphoinositide 3-kinase (PI3K) inhibitor, in in vivo animal models. This document covers the mechanism of action, formulation, administration, and experimental design considerations for preclinical research.
Introduction to this compound
This compound is a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of Class I PI3K[1][2]. The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival[3][4]. Dysregulation of this pathway is a common event in various cancers, often through mutations in the PIK3CA gene or inactivation of the tumor suppressor PTEN[4][5]. By inhibiting PI3K, this compound blocks the phosphorylation and subsequent activation of AKT, a key downstream effector, thereby impeding tumor cell signaling[1]. While PI3K inhibitors have shown promise in cancer therapy, they can also exert non-cell-autonomous effects on the tumor microenvironment, such as impairing angiogenesis[6].
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in cell signaling and the point of inhibition by compounds like this compound. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors initiates the pathway, leading to PI3K activation. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation and subsequent downstream signaling.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Properties of this compound
A summary of the key characteristics of this compound is provided in the table below.
| Property | Description | Reference(s) |
| Target(s) | Phosphoinositide 3-kinase (PI3K), with selectivity for p110β and p110δ isoforms. | [2] |
| Mechanism of Action | Non-ATP competitive, allosteric inhibitor. Binds to a non-ATP binding site in the kinase C-lobe[7][8]. | [1][2][7] |
| Molecular Formula | C₂₂H₂₄N₂O₃ | [2] |
| Molecular Weight | 364.44 g/mol | [2] |
| In Vitro Effect | Blocks the phosphorylation of Protein Kinase B (PKB/Akt)[1]. | [1] |
| Solubility (DMSO) | 73 mg/mL (200.3 mM) | [2] |
Experimental Protocols
In Vivo Formulation of this compound
Proper formulation is critical for ensuring drug solubility, stability, and bioavailability in animal models. The working solution for in vivo experiments should be prepared fresh on the day of use[1]. Below are validated protocols for preparing this compound for administration.
Important: Always begin by preparing a clear stock solution in DMSO. Subsequently, add co-solvents sequentially as described. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1].
| Administration Route | Vehicle Composition | Final Concentration | Protocol Example (for 1 mL) | Reference(s) |
| Injection (IP, IV) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 1. Add 400 µL PEG300 to 100 µL of a 20.8 mg/mL DMSO stock. 2. Mix evenly. 3. Add 50 µL Tween-80 and mix. 4. Add 450 µL Saline to reach a final volume of 1 mL. | [1] |
| Injection (IP, IV) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | 1. Add 900 µL of 20% SBE-β-CD in Saline to 100 µL of a 20.8 mg/mL DMSO stock. 2. Mix evenly. | [1] |
| Oral Gavage | 5% DMSO, 95% Corn Oil | ≥ 3.65 mg/mL | 1. Add 950 µL of corn oil to 50 µL of a 73 mg/mL DMSO stock. 2. Mix evenly. | [2] |
| Oral Gavage | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | 1. Add 5 mg of this compound powder to 1 mL of an appropriate concentration of CMC-Na solution (e.g., 0.5%). 2. Mix to obtain a homogeneous suspension. | [2] |
Dosage and Administration in Animal Models
While specific in vivo efficacy studies detailing the dosage of this compound are not widely published, data from other pan- and isoform-selective PI3K inhibitors can provide a starting point for dose-range finding studies. The appropriate dose will depend on the animal model, tumor type, and administration route.
The following table summarizes dosages used for other PI3K inhibitors in murine xenograft models, which can serve as a reference.
| PI3K Inhibitor | Target(s) | Animal Model | Route | Dosage Regimen | Observed Effect | Reference(s) |
| GDC-0941 | Pan-Class I | Athymic Mice | p.o. | 25 - 150 mg/kg, daily | Dose-dependent tumor growth inhibition | [9] |
| NVP-BEZ235 | Pan-PI3K / mTOR | Mice | p.o. | 30 - 52.5 mg/kg, single dose | Suppression of p-Akt levels in lung tissue | [10] |
| AZD8835 | PI3Kα / PI3Kβ | Breast Cancer Xenografts | p.o. | Intermittent high doses | Induced apoptosis and tumor regression | [11] |
Recommendation: It is crucial to conduct a preliminary dose-finding and maximum tolerated dose (MTD) study for this compound in the specific animal model being used. Pharmacodynamic markers, such as p-Akt levels in tumor tissue or surrogate tissues, should be assessed to confirm target engagement at various dose levels[4].
General Protocol for a Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Standard experimental workflow for an in vivo xenograft study.
Methodology Details:
-
Animal Model: Select an appropriate immunodeficient mouse strain (e.g., athymic nude or NOD-SCID) for human tumor cell line xenografts.
-
Cell Culture and Implantation: Culture cancer cells of interest under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection into the flank of the mice.
-
Tumor Measurement: Once tumors are established, measure their dimensions using digital calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Randomization and Dosing: When tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize animals into treatment groups (Vehicle control, this compound low dose, this compound high dose). Dosing should commence according to the schedule determined in preliminary studies[9].
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
Pharmacodynamic Assessment: To confirm target engagement, a satellite group of animals can be euthanized at specific time points after dosing (e.g., 2, 4, 8, 24 hours). Tumors should be rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis (e.g., Western blot for p-Akt).
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a specific size or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.
Safety and Toxicology Considerations
Researchers should be aware of the potential on-target toxicities associated with PI3K inhibition.
-
Hyperglycemia: Inhibition of PI3Kα, in particular, can interfere with insulin signaling, leading to elevated blood glucose levels[11][12]. While this compound is more selective for p110β/δ, monitoring blood glucose may still be prudent.
-
Gastrointestinal Issues: Diarrhea and colitis are known side effects of some PI3K inhibitors[11].
-
General Health: Monitor animals for signs of toxicity, including significant weight loss (>15-20%), lethargy, ruffled fur, or other changes in behavior.
These application notes are intended as a guide. All protocols should be adapted and optimized for the specific experimental context and must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of STAT3, β‐catenin, and IGF‐1R sensitize mouse PIK3CA‐mutant breast cancer to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing PIK-108 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of a PIK-108 stock solution in Dimethyl Sulfoxide (DMSO). This compound is a non-ATP competitive, allosteric inhibitor of the p110β and p110δ subunits of phosphoinositide 3-kinase (PI3K)[1][2][3]. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in downstream experimental applications.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂₂H₂₄N₂O₃ | [1][2][4] |
| Molecular Weight | 364.44 g/mol | [1][2][4] |
| CAS Number | 901398-68-3 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 45 mg/mL (123.48 mM) to 73 mg/mL (200.3 mM) | [2][3][5] |
| Storage (Powder) | -20°C for up to 3 years | [1][2][3] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [1][2][3] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 50 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information before use.
Stock Solution Calculation
To prepare a 50 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 50 mM stock solution:
Mass (mg) = 50 mM x 1 mL x 364.44 g/mol = 18.22 mg
Step-by-Step Protocol
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming in a water bath can also be used to aid dissolution[6]. Vortex again after treatment.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1][2][3].
Visualizations
PI3K/Akt Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt signaling pathway. This compound allosterically inhibits the p110β and p110δ subunits of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the downstream activation of Akt, a key regulator of cell growth, proliferation, and survival[7][8][9].
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for this compound Stock Solution Preparation
The diagram below outlines the logical workflow for the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C22H24N2O3 | CID 54751698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 901398-68-3 | PI3K | MOLNOVA [molnova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the Phosphatidylinositol 3-Kinase Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pi3k signaling pathways: Topics by Science.gov [science.gov]
Application Note: Long-Term Stability of Pik-108 in Solution
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pik-108 is a potent and selective allosteric inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with particular activity against the p110β and p110δ isoforms.[1][2][3] As a critical upstream regulator of the PI3K/AKT/mTOR signaling pathway, this compound is a valuable tool for cancer research and drug development, particularly for tumors with PTEN deficiency.[4] Understanding the long-term stability of this compound in solution is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. This application note provides a summary of stability data, recommended storage conditions, and a detailed protocol for assessing the stability of this compound in solution.
PI3K/AKT/mTOR Signaling Pathway and this compound Mechanism of Action
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[8] Activated AKT then modulates a variety of cellular processes by phosphorylating a wide range of substrates, including the mammalian target of rapamycin (mTOR).[5][9] Dysregulation of this pathway is a common feature of many cancers.[4]
This compound exerts its inhibitory effect by binding to a non-ATP-competitive, allosteric site on the p110 catalytic subunit of PI3K.[1][10] This binding prevents the phosphorylation of PIP2, thereby blocking the downstream signaling cascade.
Long-Term Stability of this compound in Solution
The stability of this compound in solution is dependent on the solvent, storage temperature, and duration. The following table summarizes the recommended storage conditions and expected stability based on vendor-provided information and typical stability profiles for small molecule inhibitors. It is important to note that for critical experiments, it is recommended to prepare fresh solutions or validate the stability under your specific experimental conditions.
| Solvent | Concentration | Storage Temperature | Duration | Expected Purity |
| DMSO | 10 mM | -80°C | 1 year | >98% |
| DMSO | 10 mM | -20°C | 1 month | >95% |
| DMSO | 10 mM | 4°C | 1 week | >90% |
| DMSO | 10 mM | Room Temperature (25°C) | 24 hours | >90% |
| Ethanol | 1 mM | -20°C | 1 month | >95% |
| Aqueous Buffer (pH 7.4) | 10 µM | 4°C | 24 hours | >85% |
| Aqueous Buffer (pH 7.4) | 10 µM | Room Temperature (25°C) | 6 hours | >80% |
Note: The data in this table is a summary of recommendations from various suppliers.[5] For in vivo formulations, it is advised to use freshly prepared solutions.[2]
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a general method for determining the long-term stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound powder
-
High-purity solvent (e.g., DMSO, Ethanol)
-
Aqueous buffer (if applicable)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Incubators or refrigerators for controlled temperature storage
Experimental Workflow
Procedure
-
Preparation of Stock Solution (T=0):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM.
-
Ensure complete dissolution, using sonication if necessary.
-
Immediately analyze a sample of this initial stock solution by HPLC to establish the T=0 reference point.
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into multiple, small-volume, tightly sealed vials to minimize headspace and prevent solvent evaporation.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light.
-
-
Sample Analysis at Designated Time Points:
-
At each scheduled time point (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze each sample by HPLC under the same conditions as the T=0 sample.
-
-
HPLC Method:
-
A validated stability-indicating HPLC method should be used.[11][12][13] An example of a starting point for method development is provided below:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically near its absorbance maximum).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
-
Data Analysis:
-
For each time point and storage condition, determine the peak area of this compound from the HPLC chromatogram.
-
Calculate the percentage of this compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Conclusion
This compound is a valuable research tool for studying the PI3K/AKT/mTOR signaling pathway. To ensure the integrity of experimental data, it is essential to adhere to proper storage and handling procedures. For long-term storage, it is recommended to store this compound as a powder at -20°C or as a concentrated stock solution in DMSO at -80°C. For aqueous-based experiments, fresh dilutions are recommended. The provided protocol offers a framework for researchers to validate the stability of this compound under their specific experimental conditions, ensuring the reliability and reproducibility of their findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-Akt (Ser473) Following PIK-108 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various cancers, making it a key target for therapeutic intervention. PIK-108 is a potent, cell-permeable pan-PI3K inhibitor that targets multiple isoforms of the PI3K catalytic subunit. By inhibiting PI3K, this compound effectively blocks the downstream activation of Akt, a serine/threonine kinase.
Activation of Akt involves its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation of Ser473, in particular, is a widely accepted biomarker for the activation of the PI3K/Akt pathway. Western blotting is a fundamental and widely used technique to detect and quantify the levels of specific proteins, including their post-translational modifications such as phosphorylation.
This application note provides a detailed protocol for the detection and semi-quantification of phosphorylated Akt at Serine 473 (p-Akt Ser473) in cell lysates using Western blotting following treatment with the PI3K inhibitor, this compound. This method is essential for researchers and drug development professionals seeking to characterize the pharmacodynamic effects of this compound and to assess its efficacy in inhibiting the PI3K/Akt signaling pathway in a cellular context.
Signaling Pathway and Experimental Workflow
To visually represent the key processes involved, the following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflow for the Western blot protocol.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of p-Akt (Ser473) levels in a cancer cell line treated with increasing concentrations of this compound for 24 hours. The data is presented as the relative band intensity of p-Akt normalized to total Akt and then to an untreated control.
| This compound Concentration (nM) | Relative p-Akt/Total Akt Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.09 |
| 10 | 0.82 | 0.07 |
| 50 | 0.45 | 0.05 |
| 100 | 0.18 | 0.03 |
| 500 | 0.04 | 0.01 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes a general procedure for culturing and treating adherent cells. It should be adapted based on the specific cell line being used.
Materials:
-
Cancer cell line of interest (e.g., with an active PI3K/Akt pathway)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Lysis and Protein Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).[2]
-
Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit or similar
-
Microplate reader
Procedure:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the protein quantification results, calculate the volume of each lysate needed to have equal amounts of protein for loading on the gel.
Sample Preparation for SDS-PAGE
Materials:
-
Laemmli sample buffer (4x or 6x) containing a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Heating block or water bath
Procedure:
-
Dilute the protein lysates to the same concentration with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to each lysate (e.g., add 10 µL of 4x buffer to 30 µL of lysate).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Briefly centrifuge the samples to collect the condensate.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Materials:
-
Polyacrylamide gels (the percentage will depend on the size of Akt, which is ~60 kDa; a 10% gel is suitable)
-
SDS-PAGE running buffer
-
Electrophoresis chamber and power supply
-
Protein molecular weight marker
Procedure:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Load equal amounts of protein (typically 20-40 µg) into each well of the polyacrylamide gel.
-
Include a molecular weight marker in one lane to determine the size of the proteins.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[5]
Protein Transfer (Western Blotting)
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Filter paper
-
Western blot transfer system
Procedure:
-
Equilibrate the gel, membrane, and filter paper in transfer buffer. If using a PVDF membrane, pre-wet it in methanol for 30 seconds.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.
-
Perform the protein transfer according to the manufacturer's instructions for your transfer system (wet or semi-dry). A common condition for wet transfer is 100 V for 1 hour at 4°C.[5]
Immunoblotting
Materials:
-
Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended for phosphorylated proteins)
-
Primary antibody against p-Akt (Ser473) (diluted in blocking buffer)
-
Primary antibody against total Akt (diluted in blocking buffer)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted in blocking buffer)
-
TBST
Procedure:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle shaking. The optimal antibody dilution should be determined empirically based on the manufacturer's datasheet.[3]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection and Analysis
Materials:
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system or X-ray film
Procedure:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time (typically 1-5 minutes).
-
Acquire the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[3]
-
To ensure equal protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody against total Akt.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in protein loading.[3]
References
- 1. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formulation and Application of PIK-108 for Mouse Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the in vivo formulation and use of PIK-108, a phosphoinositide 3-kinase (PI3K) inhibitor, in mouse models of research. The following sections detail recommended vehicle formulations, experimental protocols for efficacy studies, and the relevant signaling pathways.
I. Introduction to this compound
This compound is an inhibitor of the PI3K signaling pathway, a critical intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it a key target for therapeutic intervention. This compound has been utilized in preclinical research to investigate the therapeutic potential of PI3K inhibition in various cancer models.
II. This compound In Vivo Formulation
The successful in vivo application of this compound hinges on an appropriate formulation that ensures solubility and bioavailability. Based on available data, several vehicle compositions can be considered for preparing this compound for administration in mouse studies.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation Components | Composition | Administration Route | Notes |
| DMSO, PEG300, Tween-80, Saline | 5-10% DMSO, 40% PEG300, 5% Tween-80, 45-50% Saline | Oral Gavage, Intraperitoneal (i.p.) | A common formulation for poorly soluble compounds. The final DMSO concentration should be minimized to avoid toxicity. |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Oral Gavage, Intraperitoneal (i.p.) | Suitable for lipophilic compounds. Ensure a homogenous suspension before administration. |
| DMSO, SBE-β-CD in Saline | 10% DMSO, 20% SBE-β-CD in Saline | Intraperitoneal (i.p.) | Captisol® (SBE-β-CD) can enhance the solubility of hydrophobic compounds. |
Note: The optimal formulation may vary depending on the specific experimental requirements and the desired pharmacokinetic profile. It is recommended to perform small-scale formulation trials to assess solubility and stability before preparing large batches.
III. Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models. These should be adapted to the specific cancer model and research question.
A. Xenograft Tumor Model Establishment
A standard experimental workflow for a xenograft study is outlined below.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
This compound
-
Vehicle for this compound formulation
Procedure:
-
Cell Culture: Culture cancer cells in the appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.
-
Cell Preparation:
-
Harvest cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell/Matrigel suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
B. This compound Administration and Efficacy Evaluation
Materials:
-
Tumor-bearing mice (from Protocol A)
-
This compound
-
Appropriate vehicle for formulation
-
Dosing syringes and needles (oral gavage or i.p. injection)
Procedure:
-
This compound Formulation Preparation:
-
On each day of dosing, prepare a fresh formulation of this compound in the chosen vehicle.
-
For example, to prepare a 10 mg/mL solution in a DMSO/PEG300/Tween-80/Saline vehicle, first dissolve this compound in DMSO, then add PEG300 and Tween-80, vortexing to mix, and finally add saline to the desired final volume.
-
-
Drug Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection). The control group should receive an equivalent volume of the vehicle.
-
A typical dosing schedule is once daily (QD) for a predetermined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress, such as changes in behavior, appetite, or weight loss.
-
-
Endpoint and Data Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors, weigh them, and, if required, collect tissue samples for further analysis (e.g., pharmacodynamics, histology).
-
Table 2: Example Dosing and Monitoring Parameters for a this compound Efficacy Study
| Parameter | Recommendation |
| Mouse Strain | Athymic Nude (nu/nu) |
| Tumor Model | Subcutaneous Xenograft |
| This compound Dosage | 10 - 50 mg/kg (dose-ranging studies are recommended) |
| Administration Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) |
| Dosing Frequency | Once daily (QD) |
| Treatment Duration | 21 days (or until endpoint) |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight changes, clinical signs of toxicity |
IV. PI3K/Akt/mTOR Signaling Pathway
This compound exerts its effects by inhibiting the PI3K enzyme, a key component of the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is crucial for interpreting the results of in vivo studies with this compound.
Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTORC1 and promoting cell growth, proliferation, and survival.[1] this compound inhibits the catalytic activity of PI3K, thereby blocking the production of PIP3 and shutting down this pro-survival signaling cascade.
V. Data Presentation and Analysis
All quantitative data from in vivo studies should be meticulously recorded and analyzed. Key metrics to present include:
-
Tumor Volume: Plot mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Plot mean body weight for each group over time to assess toxicity.
-
Tumor Weight: At the end of the study, present the mean tumor weight ± SEM for each group.
Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences between treatment and control groups.
By following these detailed application notes and protocols, researchers can effectively formulate and utilize this compound in mouse models to investigate its in vivo efficacy and further elucidate the role of the PI3K signaling pathway in cancer.
References
Application Note: Measuring the IC50 of Pik-108 in a Cell-Based Assay
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] Pik-108 is a non-ATP competitive, allosteric inhibitor with selectivity for p110β and p110δ isoforms of PI3K.[5][6] Determining the half-maximal inhibitory concentration (IC50) of this compound is a crucial step in its preclinical evaluation, providing a quantitative measure of its potency in a cellular context.[7] This application note provides a detailed protocol for determining the IC50 of this compound using a cell-based viability assay and confirming its mechanism of action by assessing the phosphorylation of Akt.
Principle
This protocol employs a two-pronged approach. Firstly, a luminescence-based cell viability assay, CellTiter-Glo®, is used to measure the number of viable cells after treatment with a range of this compound concentrations.[8][9] The assay quantifies ATP, an indicator of metabolically active cells.[10] The reduction in cell viability is directly proportional to the cytotoxic or cytostatic effect of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Secondly, to confirm that the observed effect on cell viability is due to the inhibition of the PI3K pathway, a Western blot analysis is performed. This technique measures the levels of phosphorylated Akt (p-Akt) at Serine 473, a key downstream target of PI3K.[4][11] A dose-dependent decrease in p-Akt levels following this compound treatment confirms on-target activity.[6]
Experimental Protocols
I. Cell Viability Assay for IC50 Determination using CellTiter-Glo®
This protocol outlines the steps to determine the IC50 of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Opaque-walled 96-well plates suitable for luminescence readings[12]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit[8]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[14]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[7]
-
II. Western Blot Analysis for p-Akt (Ser473) Inhibition
This protocol is to confirm the on-target effect of this compound by measuring the inhibition of Akt phosphorylation.
Materials:
-
Cancer cells treated with this compound as described above (in 6-well plates)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt[17]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treating cells in 6-well plates with various concentrations of this compound for a specified time (e.g., 2-24 hours), wash the cells twice with ice-cold PBS.[4]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
To normalize the data, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software.
-
Express the p-Akt signal as a ratio to the total Akt signal for each treatment condition.
-
Data Presentation
Table 1: Summary of this compound Activity in Cancer Cell Line
| Parameter | Result |
| Cell Line | [Specify Cell Line] |
| Treatment Duration | [e.g., 72 hours] |
| IC50 (µM) | [Calculated IC50 value] |
| p-Akt (Ser473) Inhibition | |
| This compound Concentration (µM) | Relative p-Akt/Total Akt Ratio |
| 0 (Vehicle) | 1.00 |
| [Concentration 1] | [Value] |
| [Concentration 2] | [Value] |
| [Concentration 3] | [Value] |
| [Concentration 4] | [Value] |
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination and target validation.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ch.promega.com [ch.promega.com]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Pik-108 aggregation in cell culture media
Welcome to the technical support center for PIK-108. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning aggregation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-ATP competitive, allosteric inhibitor of the phosphoinositide 3-kinase (PI3K) family, with selectivity for the p110β and p110δ isoforms.[1][2][3] It functions by binding to an allosteric site on the kinase, rather than competing with ATP at the active site.[4][5] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical step in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7]
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][3][6] It is crucial to use anhydrous or fresh DMSO, as moisture can reduce the solubility of the compound.[3] For long-term storage, it is advised to store the powdered form of this compound at -20°C for up to three years.[1][3] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year, or at -20°C for shorter periods (up to one month).[2][3]
Q3: I'm observing precipitation or a cloudy appearance in my cell culture media after adding this compound. What could be the cause?
This is a common issue encountered with hydrophobic small molecules like this compound and is likely due to the compound aggregating or precipitating out of the aqueous cell culture medium.[8][9] This can happen if the final concentration of this compound exceeds its solubility limit in the media or if the concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to fall out of solution upon dilution.[9]
Q4: How can I prevent or minimize the aggregation of this compound in my cell culture experiments?
To prevent aggregation, it is important to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as most cell lines can tolerate this concentration without significant cytotoxicity.[8][9] When diluting the DMSO stock solution, it is best to make intermediate dilutions in DMSO before adding the final diluted sample to the aqueous medium.[9] Additionally, ensuring thorough mixing upon addition to the media can help. If precipitation persists, consider lowering the final working concentration of this compound.
Q5: Can the aggregation of this compound affect my experimental results?
Yes, the aggregation of this compound can significantly impact experimental outcomes. Aggregates can lead to non-specific inhibition of proteins, sequestration of the compound, and inaccurate determination of the effective concentration, leading to unreliable and difficult-to-reproduce results.[10][11] Colloidal aggregates are known to inhibit many proteins non-specifically.[10]
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting issues related to the aggregation of this compound in cell culture media.
Issue: Visible Precipitation or Cloudiness in Cell Culture Media
Possible Cause 1: Exceeded Solubility Limit
-
Solution: Decrease the final working concentration of this compound. It is crucial to work within the soluble range of the compound in your specific cell culture medium.
Possible Cause 2: High Final DMSO Concentration
-
Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%.[8] Prepare serial dilutions of your high-concentration DMSO stock in DMSO first, before adding the final, more diluted solution to the aqueous medium.[9] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[12]
Possible Cause 3: Inadequate Mixing
-
Solution: After adding the this compound solution to the cell culture medium, ensure immediate and thorough mixing by gently swirling or pipetting.
Issue: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Compound Aggregation Leading to Non-Specific Effects
-
Solution: To test for inhibition by colloidal aggregation, repeat the experiment with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[10] A significant reduction in the inhibitory activity of this compound in the presence of the detergent suggests that aggregation was the cause of the initial observation.[10]
Possible Cause 2: Cellular Stress or Toxicity
-
Solution: High concentrations of small molecules or the solvent can induce cellular stress, leading to cell aggregation.[13] Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 364.44 g/mol | [1][3][14] |
| Molecular Formula | C₂₂H₂₄N₂O₃ | [3][6][14] |
| Solubility in DMSO | 45 mg/mL (123.48 mM) to 73 mg/mL (200.3 mM) | [1][3][6] |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% | [8][9] |
| Storage of Powder | -20°C for up to 3 years | [1][3] |
| Storage of Stock Solution in Solvent | -80°C for up to 1 year; -20°C for up to 1 month | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
If necessary, sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials: this compound stock solution (in DMSO), cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
-
Add the final diluted DMSO solution of this compound to the pre-warmed cell culture medium to achieve the desired final concentration. The final DMSO concentration should be kept below 0.5%.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound aggregation in cell culture.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. This compound | PI3K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 901398-68-3 | PI3K | MOLNOVA [molnova.com]
- 7. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 14. This compound | C22H24N2O3 | CID 54751698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Western Blot Results with Pik-108
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for interpreting unexpected Western blot results when using the PI3K inhibitor, Pik-108.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a non-ATP competitive, allosteric inhibitor of Phosphoinositide 3-kinase (PI3K). It shows selectivity for the p110β and p110δ isoforms of PI3K.[1] Interestingly, it has also been observed to bind to a cryptic, non-ATP binding site in the p110α isoform, particularly in the context of the common H1047R cancer mutation.[1][2][3][4] Its primary mechanism of action is to block the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6]
Q2: I'm not seeing the expected decrease in phosphorylated AKT (p-AKT) after this compound treatment. What could be the issue?
A2: Several factors could contribute to this observation:
-
This compound Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be insufficient to achieve effective inhibition. A dose-response and time-course experiment is recommended.
-
Cell Line Specificity: The PI3K isoform expression profile varies between cell lines. If your cells predominantly express a PI3K isoform that is less sensitive to this compound (e.g., p110α wild-type), the inhibitory effect on AKT phosphorylation might be less pronounced.[1]
-
Inactive Compound: Ensure that the this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Antibody Performance: The anti-p-AKT antibody may not be performing optimally. Use a validated antibody and include appropriate positive and negative controls.
-
PI3K-Independent AKT Activation: In some contexts, AKT can be activated through PI3K-independent mechanisms, which would not be affected by this compound.[7]
Q3: I'm observing an increase in the phosphorylation of other signaling proteins, like p-ERK or p-STAT3, after this compound treatment. Is this expected?
A3: This is a well-documented phenomenon known as compensatory signaling or pathway crosstalk.[5][8][9] When you inhibit a critical signaling node like PI3K, cancer cells can adapt by upregulating parallel survival pathways.
-
MAPK Pathway Activation: Inhibition of the PI3K/AKT/mTOR pathway can lead to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway as a compensatory survival mechanism.[5][9]
-
STAT3 Pathway Activation: Studies have shown that PI3K/AKT inhibition can trigger the activation of the MET/STAT3 signaling pathway in some cancer cells.[8]
Observing increased phosphorylation of key nodes in these pathways (e.g., p-ERK, p-STAT3) is a plausible, albeit "unexpected," result. This highlights the complexity of cellular signaling and the potential for drug resistance.
Q4: My Western blot shows unexpected bands at different molecular weights for my target protein after this compound treatment. What does this mean?
A4: Unexpected bands can arise from several factors:
-
Protein Degradation or Cleavage: The treatment might induce apoptosis or other cellular processes that lead to the cleavage of your target protein. Ensure you are using fresh samples with protease inhibitors.
-
Post-Translational Modifications: this compound treatment could indirectly affect post-translational modifications like ubiquitination or SUMOylation, which can alter the apparent molecular weight of your protein.
-
Antibody Non-Specificity: The antibody may be cross-reacting with other proteins. This can sometimes be exacerbated by changes in the cellular proteome induced by the inhibitor.
-
Dimerization or Multimerization: Some proteins can form dimers or multimers, leading to bands at higher molecular weights. Ensure your sample preparation includes sufficient reducing agents.
Troubleshooting Guide for Unexpected Western Blot Results with this compound
This guide addresses common unexpected outcomes in a question-and-answer format.
| Observed Problem | Potential Cause | Recommended Solution |
| No change or increase in p-AKT (Ser473/Thr308) levels | 1. Insufficient this compound concentration or incubation time. 2. Cell line expresses this compound-insensitive PI3K isoforms. 3. PI3K-independent AKT activation.[7] 4. Inactive this compound compound. | 1. Perform a dose-response (e.g., 0.1, 1, 10 µM) and time-course (e.g., 1, 6, 24 hours) experiment. 2. Research the PI3K isoform expression profile of your cell line. Consider using a pan-PI3K inhibitor as a positive control. 3. Investigate other potential activators of AKT in your model system. 4. Use a fresh stock of this compound. |
| Increased phosphorylation of ERK (p-ERK) or STAT3 (p-STAT3) | 1. Compensatory activation of the MAPK or STAT3 pathway.[5][8][9] 2. Off-target effects of this compound at higher concentrations. | 1. This may be a genuine biological effect. To confirm, use a different PI3K inhibitor to see if the same effect is observed. Consider co-treatment with a MEK or STAT3 inhibitor.[8] 2. Perform a dose-response experiment to see if the effect is only present at high concentrations of this compound. |
| Unexpected bands appear for the target protein | 1. Protein degradation or cleavage. 2. Post-translational modifications. 3. Non-specific antibody binding. | 1. Ensure the use of protease and phosphatase inhibitors in your lysis buffer.[10] 2. Consult the literature for your protein of interest to see if its modification status is known to be altered by PI3K signaling. 3. Use a different antibody targeting a different epitope of your protein. Include a negative control cell line or tissue if possible. |
| Weak or no signal for downstream targets (e.g., p-S6K, p-4E-BP1) | 1. Inefficient signal transduction in the chosen cell line. 2. Suboptimal antibody or detection reagents. 3. Insufficient protein loading. | 1. Ensure your cell line has an active PI3K/AKT/mTOR pathway at baseline. Serum starvation followed by growth factor stimulation can be used as a positive control. 2. Use fresh, validated antibodies and high-quality ECL substrate. 3. Load at least 20-30 µg of protein per lane. |
| High background on the blot | 1. Inadequate blocking. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time to 1-2 hours at room temperature. Consider using a different blocking agent (e.g., BSA for phospho-antibodies). 2. Titrate your antibodies to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
Data Presentation: Quantitative Analysis of this compound Effects
The following tables provide a template for summarizing quantitative data from Western blot experiments investigating the effects of this compound. Densitometry should be performed on the bands, and the phosphorylated protein signal should be normalized to the total protein signal.
Table 1: Dose-Dependent Effect of this compound on PI3K Pathway Phosphorylation
| This compound Conc. (µM) | p-AKT (Ser473) / Total AKT (Fold Change vs. Control) | p-S6K (Thr389) / Total S6K (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 0.1 | 0.78 ± 0.09 | 0.85 ± 0.11 |
| 1 | 0.35 ± 0.05 | 0.42 ± 0.08 |
| 10 | 0.12 ± 0.03 | 0.18 ± 0.04 |
| Data are represented as mean ± SD from three independent experiments. |
Table 2: Compensatory Pathway Activation by this compound (1 µM)
| Treatment | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) | p-STAT3 (Tyr705) / Total STAT3 (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.10 | 1.00 ± 0.13 |
| This compound (1 µM) | 1.85 ± 0.21 | 1.62 ± 0.18 |
| Data are represented as mean ± SD from three independent experiments. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary for specific cell types and targets.
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation:
-
Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
8. Stripping and Re-probing (Optional):
-
If probing for multiple proteins on the same blot, strip the membrane using a mild stripping buffer.
-
Wash, re-block, and probe with the next primary antibody. It is recommended to probe for the loading control (e.g., GAPDH or β-actin) last.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Compensatory activation of MAPK and STAT3 pathways upon PI3K inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. PI3K-Independent AKT Activation in Cancers: A Treasure Trove for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Improving in vivo solubility of Pik-108
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo solubility of PIK-108. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo solubility a common challenge?
This compound is an experimental allosteric and non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110β and p110δ.[1][2][3][4] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which presents significant hurdles for achieving sufficient concentrations and consistent results in both in vitro and in vivo experiments.[5] This poor water solubility can lead to low and variable oral bioavailability, as the compound may not dissolve effectively in gastrointestinal fluids to be absorbed into systemic circulation.[6]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my experiment. What is happening and how can I prevent it?
This is a common issue known as "precipitation upon dilution," which occurs when a hydrophobic compound dissolved in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[5]
To prevent this, consider the following strategies:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%-1%, to minimize solvent-induced toxicity and precipitation.[7]
-
Use Co-solvents and Surfactants: Prepare a formulation that includes co-solvents (e.g., PEG300) and surfactants (e.g., Tween 80). These agents help keep the compound solubilized in the aqueous vehicle.[5][8]
-
Slow Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. This gradual introduction can help prevent the compound from crashing out of solution.[7]
-
Cyclodextrin Complexation: Use cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic this compound molecule, forming a more water-soluble inclusion complex.[6]
Q3: I am observing poor bioavailability or inconsistent results in my animal studies. Could this be related to this compound's solubility?
Yes, poor aqueous solubility is a primary cause of low and variable oral bioavailability.[6] If this compound does not properly dissolve, its absorption will be limited, leading to inconsistent plasma concentrations and unreliable experimental data. To address this, advanced formulation strategies are recommended to enhance in vivo absorption.[8]
Q4: What are some recommended vehicle formulations for in vivo studies with this compound?
Several vehicle formulations can be used to improve the solubility and administration of this compound for in vivo experiments. The choice depends on the route of administration and the required dose. Common approaches include:
-
Co-solvent Formulations: These use a mixture of solvents and surfactants to maintain solubility. A widely used combination is DMSO, PEG300, Tween 80, and saline.[2][4]
-
Cyclodextrin Formulations: These are effective for increasing aqueous solubility. A typical formulation involves dissolving this compound in a small amount of DMSO and then diluting it in an aqueous solution of SBE-β-CD.[2]
-
Lipid-Based Formulations: For oral administration, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or simple suspensions in oils (e.g., corn oil) can improve absorption by presenting the drug in a solubilized form.[3][6][9]
-
Aqueous Suspensions: For some routes, a homogeneous suspension using agents like Carboxymethyl cellulose sodium (CMC-Na) can be prepared.[3]
Quantitative Data: Solubility & Formulations
The following tables summarize the reported solubility of this compound in various solvents and provide examples of concentrations achieved in common in vivo formulations.
Table 1: this compound Solubility in Primary Solvents
| Solvent | Reported Solubility | Source |
| DMSO | 73 mg/mL (200.3 mM) | [3] |
| DMSO | 50 mg/mL (137.20 mM) | [2] |
| DMSO | 45 mg/mL (123.48 mM) | [4] |
| Ethanol | 5 mg/mL | [3] |
| Water | Insoluble | [3] |
| Note: Solubility in DMSO can be affected by moisture; using fresh, anhydrous DMSO is recommended.[3] |
Table 2: Example In Vivo Formulation Concentrations
| Formulation Vehicle | Achievable Concentration | Source |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (5.49 mM) | [4] |
| DMSO + 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | [2] |
| DMSO + PEG300 + Tween 80 + Saline | ≥ 2.08 mg/mL | [2] |
Mandatory Visualizations
PI3K Signaling Pathway and this compound Inhibition
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | PI3K | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
Pik-108 off-target effects in cellular assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Pik-108 in cellular assays. Content includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a non-ATP competitive, allosteric inhibitor with high selectivity for the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). Its primary mechanism involves binding to a location on the enzyme distinct from the ATP-binding pocket, thereby inhibiting its kinase activity.
Q2: I am observing inhibition of the PI3Kα isoform in my experiments. Is this a known off-target effect?
A2: Yes, while this compound is significantly more potent against PI3Kβ and PI3Kδ, it can inhibit PI3Kα at higher concentrations. A unique characteristic of this compound is its ability to bind to a cryptic allosteric site on PI3Kα, particularly near the common H1047R cancer-associated mutation.[1][2][3][4] This dual-binding capability, to both the ATP-binding site and the allosteric pocket, is an important consideration in interpreting experimental results.[3][5]
Q3: What are the recommended starting concentrations for this compound in cellular assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A sensible starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the desired downstream effect, such as the inhibition of Akt phosphorylation. Based on published data, concentrations ranging from low nanomolar to low micromolar have been used. For instance, in some cellular assays, potent inhibition of PI3Kβ-mediated Akt phosphorylation has been observed at concentrations as low as 3 nM.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). It is crucial to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound. Store stock solutions at -20°C or -80°C for long-term stability. For cellular experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be mindful of the final DMSO concentration in your assays, as high concentrations can have cytotoxic effects.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cellular assays.
Problem 1: No or weaker-than-expected inhibition of the PI3K pathway.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inhibitor degradation | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Low PI3K pathway activity in the cell line | Confirm that your chosen cell line has a constitutively active or inducible PI3K/Akt pathway. You can assess the basal level of Akt phosphorylation (at Ser473 and/or Thr308) by Western blot. |
| Cellular efflux of the inhibitor | Some cell lines express efflux pumps that can reduce the intracellular concentration of small molecules. You can test for this by co-incubating your cells with a known efflux pump inhibitor. |
| High intracellular ATP levels | Although this compound is not ATP-competitive, high intracellular ATP can sometimes influence the overall signaling dynamics. This is less of a concern for non-ATP competitive inhibitors compared to ATP-competitive ones. |
Problem 2: Unexpected or paradoxical cellular phenotypes.
| Possible Cause | Suggested Solution |
| Off-target effects | While a comprehensive kinome-wide scan for this compound is not readily available in the public domain, its known off-target activity against PI3Kα could contribute to unexpected phenotypes, especially at higher concentrations. Consider the specific PI3K isoform expression and dependence of your cell model. |
| Activation of compensatory signaling pathways | Inhibition of the PI3K pathway can sometimes lead to the activation of feedback loops or crosstalk with other signaling pathways (e.g., MAPK/ERK).[6] It is advisable to probe the status of key nodes in related pathways to understand the broader signaling response to this compound treatment. |
| Phenotype is independent of PI3K inhibition | To confirm that the observed effect is due to PI3K inhibition, perform a rescue experiment by overexpressing a downstream effector (e.g., a constitutively active form of Akt) to see if it reverses the phenotype. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against PI3K Isoforms
| Target | IC50 (nM) | Notes |
| PI3Kβ | 57 | High selectivity for this isoform.[2] |
| PI3Kα | 2600 | Significantly less potent against this isoform.[2] |
IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol: Western Blot for Measuring Inhibition of Akt Phosphorylation
This protocol provides a general workflow to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473).
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound
-
DMSO (for stock solution)
-
Growth factors (e.g., insulin, EGF) for stimulating the PI3K pathway (optional)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
If your cell line requires stimulation to activate the PI3K pathway, serum-starve the cells for 4-16 hours.
-
Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.
-
If applicable, stimulate the cells with a growth factor for 15-30 minutes before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice, and then scrape the cells.
-
Clarify the lysates by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control antibody.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample. Further normalization to a loading control can also be performed.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pik-108 Concentration for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Pik-108 in cell-based assays. Here, you will find answers to frequently asked questions and troubleshooting tips to ensure the successful application of this PI3K inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-ATP competitive, allosteric inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] It selectively targets the p110β and p110δ isoforms of PI3K.[2][3] By binding to a site distinct from the ATP-binding pocket, this compound modulates the enzyme's activity, leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[6]
Q2: What is the recommended starting concentration for this compound in cell treatment?
The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[7] A good starting point for a dose-response experiment is to test a broad range of concentrations. Based on published data, a typical effective concentration range for this compound in cell culture is between 0.1 µM and 10 µM.[1] It is recommended to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.[7]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mg/mL in fresh, anhydrous DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][8] For long-term storage, -80°C is preferable.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Q4: How can I determine the optimal incubation time for this compound treatment?
The ideal incubation time depends on the specific biological question and the mechanism of action of the inhibitor. To determine the optimal time, a time-course experiment is recommended.[8] This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at various time points (e.g., 1, 6, 12, 24, 48 hours).[7] For assessing the direct inhibition of PI3K signaling, shorter incubation times (e.g., 1 hour) may be sufficient to observe a decrease in the phosphorylation of downstream targets like AKT.[1] For endpoints such as cell viability or apoptosis, longer incubation times (e.g., 24-72 hours) are typically required.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The tested concentration range may not be sufficient to inhibit PI3K in your specific cell line.[8] 2. Compound instability: Improper storage or handling may have led to the degradation of this compound.[8] 3. Insensitive cell line or assay: The cell line may not be dependent on the PI3Kβ/δ pathway, or the assay may not be sensitive enough to detect the effect.[8] | 1. Test a higher concentration range: Gradually increase the concentration of this compound in your dose-response experiment. 2. Prepare fresh dilutions: Always use freshly prepared dilutions from a properly stored stock solution for each experiment.[8] 3. Verify target expression: Confirm that your cell line expresses p110β and p110δ. Use a positive control to validate your assay's performance.[8] |
| High background or off-target effects observed. | 1. Concentration is too high: Excessive concentrations can lead to non-specific effects. 2. Off-target activity: While selective, this compound may inhibit other kinases at high concentrations.[9] | 1. Perform a dose-response experiment: Determine the lowest effective concentration that gives the desired biological effect.[6] 2. Consult literature for known off-target effects: Be aware of potential off-target activities and consider using a secondary inhibitor with a different mechanism of action to confirm your findings. |
| Precipitation of this compound in cell culture medium. | 1. Poor solubility in aqueous solutions: this compound is hydrophobic and has limited solubility in water-based media.[6] 2. High final concentration: The desired final concentration may exceed the solubility limit in the medium.[6] | 1. Use a stepwise dilution method: Avoid direct dilution of a highly concentrated DMSO stock into the medium.[6] 2. Gently warm the medium: Warming the cell culture medium to 37°C before adding the inhibitor can help maintain solubility.[6] 3. Visually inspect for precipitation: Always check your prepared media for any signs of precipitation before adding it to the cells. |
| Inconsistent experimental results. | 1. Incomplete dissolution of stock solution: The inhibitor may not be fully dissolved in DMSO.[6] 2. Repeated freeze-thaw cycles: This can lead to the degradation of the compound.[6] 3. Variability in cell culture conditions: Inconsistent cell density, passage number, or serum concentration can affect the outcome. | 1. Ensure complete dissolution: Use an ultrasonic bath and/or warm the solution to aid dissolution of the stock solution.[6] 2. Aliquot stock solutions: Store this compound stock in single-use aliquots to avoid repeated freezing and thawing.[1] 3. Standardize cell culture protocols: Maintain consistent cell culture practices for all experiments. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50 of this compound
This protocol outlines the steps to determine the IC50 value of this compound by assessing its impact on cell viability using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).[7] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[7]
-
Inhibitor Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[7]
-
Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[7]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and measure the absorbance using a plate reader.[7]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of its downstream target, AKT.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
6-well plates
-
Cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-AKT to total AKT and the loading control.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | PI3K | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. icr.ac.uk [icr.ac.uk]
Degradation of Pik-108 in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor, PIK-108.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in aqueous solutions.
Problem 1: Inconsistent or lower than expected potency in cellular assays.
| Potential Cause | Suggested Solution |
| This compound Degradation | Although direct studies on this compound degradation in aqueous solutions are limited, compounds with similar structures can be susceptible to hydrolysis over time, especially at non-neutral pH. Prepare fresh working solutions from a DMSO stock for each experiment. Avoid prolonged storage of aqueous dilutions. |
| Precipitation of this compound | This compound is practically insoluble in water.[1] When diluting a DMSO stock solution into aqueous media, the compound may precipitate, leading to a lower effective concentration. Visually inspect the solution for any cloudiness or particulate matter. If precipitation is suspected, consider optimizing the dilution protocol, such as using a pre-warmed medium or vortexing during addition. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and consistent across all conditions. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plasticware, reducing the available concentration. Use low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the solution before transferring can also minimize loss. |
| Incorrect Stock Concentration | Ensure the initial DMSO stock solution was prepared accurately. If possible, verify the concentration using a spectrophotometer or HPLC. |
Problem 2: Difficulty dissolving this compound.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | This compound is insoluble in water but soluble in DMSO and Ethanol.[1] For most biological experiments, a concentrated stock solution in high-quality, anhydrous DMSO is recommended. |
| Low-Quality DMSO | DMSO is hygroscopic and absorbed moisture can reduce the solubility of compounds like this compound.[1] Use fresh, anhydrous DMSO to prepare stock solutions. |
| Insufficient Mixing | Ensure the compound is fully dissolved in the stock solvent. Gentle warming (to no more than 37°C) and vortexing or sonication can aid dissolution.[2] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1][3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: What is the stability of this compound in aqueous solutions?
Q4: I observe a precipitate after diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A4: This is likely due to the low aqueous solubility of this compound.[1] To mitigate this, you can try the following:
-
Increase the final concentration of DMSO in your working solution (while ensuring it remains non-toxic to your cells and does not affect the assay).
-
Add this compound stock solution to your aqueous buffer while vortexing to ensure rapid mixing.
-
Consider using a surfactant like Tween-80 or a formulation aid like PEG300 for in vivo studies, as suggested by some suppliers.[1]
Q5: What signaling pathway does this compound inhibit?
A5: this compound is an inhibitor of phosphoinositide 3-kinases (PI3Ks).[6] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: General Procedure for Assessing Aqueous Stability of a Small Molecule Inhibitor (e.g., this compound)
This protocol provides a general framework. Specific parameters should be optimized for your experimental needs.
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is low and consistent with your experimental conditions.
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial concentration. This will serve as your reference.
-
Incubate the remaining working solution at the desired temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Quantify the peak area of this compound at each time point and compare it to the peak area at t=0 to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the aqueous stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PI3K | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
Technical Support Center: Troubleshooting Non-specific Binding of Pik-108 in Co-immunoprecipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues that researchers, scientists, and drug development professionals may encounter when using the pan-PI3K inhibitor, Pik-108, in co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-ATP competitive, allosteric pan-PI3K inhibitor with selectivity for p110β and p110δ isoforms.[1][2] Unlike many kinase inhibitors that bind to the highly conserved ATP-binding pocket, this compound has been shown to bind to a novel, non-ATP binding site in the C-lobe of PI3Kα.[3][4][5] This allosteric inhibition mechanism can offer higher selectivity.[3][4] Pan-PI3K inhibitors, however, can have off-target effects and toxicities due to their broad activity against all class I PI3K isoforms.[6][7]
Q2: What is non-specific binding in co-immunoprecipitation?
Non-specific binding in co-immunoprecipitation (co-IP) refers to the binding of proteins to the immunoprecipitation antibody or the solid support (e.g., beads) in a manner that is not dependent on the specific antigen-antibody interaction. This can lead to the identification of false-positive protein interactions and high background in downstream analyses like Western blotting or mass spectrometry.[8][9][10]
Q3: Can small molecule inhibitors like this compound cause non-specific binding in co-IP?
While not extensively documented for this compound specifically, small molecules can potentially contribute to non-specific binding. This could occur if the compound itself is "sticky" and interacts with various proteins or the beaded support. More commonly, the observed non-specific binding in a co-IP experiment involving a small molecule inhibitor is due to other experimental factors that are not directly related to the compound itself.[11]
Troubleshooting Guide: Non-specific Binding in the Presence of this compound
This guide will help you systematically troubleshoot and optimize your co-IP protocol to minimize non-specific binding when using this compound.
Initial Assessment: Is this compound the Culprit?
The first step is to determine if the non-specific binding is directly caused by this compound or by other common issues in your co-IP workflow.
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting non-specific binding in co-IP experiments with this compound.
Problem: High background and multiple non-specific bands in my Western blot.
Possible Cause 1: Inadequate Washing
Insufficient washing is a primary cause of non-specific binding. Proteins that are weakly associated with the beads or antibody will not be removed, leading to high background.[12][13]
Solution:
-
Increase the number of washes: Instead of 3 washes, try 4-5 washes.
-
Increase the wash volume: Use a larger volume of wash buffer for each wash step.
-
Increase the stringency of the wash buffer: Add low concentrations of non-ionic detergents or increase the salt concentration.[9][14][15]
Table 1: Wash Buffer Optimization
| Wash Buffer Component | Starting Concentration | Optimized Concentration 1 | Optimized Concentration 2 |
| NaCl | 150 mM | 250 mM | 500 mM |
| Non-ionic Detergent (e.g., NP-40 or Triton X-100) | 0.1% | 0.2% | 0.5% |
Possible Cause 2: Issues with the Lysis Buffer
The composition of your lysis buffer can impact protein solubility and interactions. Harsh lysis conditions can expose hydrophobic regions of proteins, leading to aggregation and non-specific binding.[10][13]
Solution:
-
Optimize detergent concentration: Test a range of non-ionic detergent concentrations (e.g., 0.1% to 1.0% NP-40 or Triton X-100).[16]
-
Adjust salt concentration: Vary the salt concentration in your lysis buffer (e.g., 100 mM to 500 mM NaCl).
-
Include protease and phosphatase inhibitors: This is crucial to prevent protein degradation, which can lead to non-specific interactions.[17]
Possible Cause 3: Non-specific Binding to Beads
Proteins can non-specifically adhere to the agarose or magnetic beads.[18]
Solution:
-
Pre-clearing the lysate: Before adding your primary antibody, incubate the cell lysate with beads alone for 30-60 minutes.[8][13][18] This will remove proteins that non-specifically bind to the beads.
-
Blocking the beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk before adding the antibody.[8][15][16]
Experimental Workflow: Co-IP with Pre-clearing
Caption: A streamlined workflow for a co-immunoprecipitation experiment incorporating a pre-clearing step.
Possible Cause 4: Antibody-related Issues
The quality and concentration of your antibody are critical for a successful co-IP.[12][19]
Solution:
-
Use a validated antibody: Ensure your antibody is validated for immunoprecipitation applications.[10]
-
Titrate your antibody: Using too much antibody can increase non-specific binding.[16] Perform a titration experiment to determine the optimal antibody concentration.
-
Include an isotype control: An isotype control is an antibody of the same immunoglobulin class and from the same species as your primary antibody, but it is not specific to your target protein.[8] This control helps to differentiate between specific and non-specific binding to the antibody itself.
Table 2: Antibody Titration and Isotype Control
| Experiment | Primary Antibody | Isotype Control IgG | This compound | Expected Outcome for Target Protein | Expected Outcome for Non-specific Bands |
| 1 (Titration) | 0.5 µg | - | + | Faint or no band | Low |
| 2 (Titration) | 1.0 µg | - | + | Clear band | Moderate |
| 3 (Titration) | 2.0 µg | - | + | Strong band | High |
| 4 (Isotype Control) | - | 1.0 µg | + | No band | Present if binding to IgG is an issue |
| 5 (No Drug Control) | 1.0 µg | - | - | Clear band | Compare to Exp. 2 |
Detailed Experimental Protocols
Protocol 1: Co-immunoprecipitation with Pre-clearing and Optimized Washes
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[20]
-
Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
Add the optimal concentration of your primary antibody to the pre-cleared lysate.
-
If using this compound, add it at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the bead-antibody-protein complexes at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with 250 mM NaCl).
-
Repeat the wash step 4-5 times.[8]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant for analysis.
-
PI3K Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. kmdbioscience.com [kmdbioscience.com]
- 18. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pik-108 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PI3K inhibitor Pik-108 in their cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). It has also been observed to bind to a cryptic allosteric site in PI3Kα, near the common H1047R mutation site.[1] Its allosteric nature means it binds to a site distinct from the ATP-binding pocket, potentially offering a different resistance profile compared to ATP-competitive inhibitors.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to PI3K inhibitors, including potentially this compound, can arise from several mechanisms:
-
Reactivation of the PI3K/AKT/mTOR Pathway: This is a common resistance mechanism. It can occur through genetic alterations such as activating mutations in PIK3CB (encoding p110β) or loss of the tumor suppressor PTEN.[2]
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Activation of Compensatory Signaling Pathways: Cancer cells can adapt to PI3K inhibition by upregulating parallel survival pathways.
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Isoform Switching: In cells treated with a p110δ-selective inhibitor, increased expression of p110α has been shown to sustain PI3K signaling and confer resistance.[3] A similar compensatory mechanism might occur in response to the p110β/δ selectivity of this compound.
-
PIM Kinase Upregulation: The PIM kinase can promote resistance to PI3K inhibitors by activating downstream effectors independently of AKT and by enhancing NRF2 activity, which reduces cellular reactive oxygen species (ROS) levels.[4]
-
-
Feedback Loop Activation: Inhibition of a specific node in a signaling pathway can sometimes lead to the reactivation of upstream or parallel pathways. For instance, inhibition of p110β can lead to the relief of feedback inhibition on receptor tyrosine kinases (RTKs) like IGF1R, which in turn can reactivate PI3K signaling through other isoforms like p110α.[5]
Q3: How can I experimentally confirm resistance to this compound in my cell line?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. Further molecular analysis, such as western blotting for key signaling proteins (e.g., phospho-AKT, phospho-S6), can help elucidate the underlying resistance mechanisms.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture experiments.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay to determine the IC50 of this compound in your treated cell line and compare it to the parental line. A rightward shift in the dose-response curve and a higher IC50 value confirm resistance.
-
Investigate Pathway Reactivation: Use western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein. Persistent phosphorylation in the presence of this compound suggests pathway reactivation.
-
Screen for Compensatory Pathways: Analyze the expression and activation of other survival pathways. For example, examine the expression levels of other PI3K isoforms (p110α) and the activation of the PIM kinase pathway.
-
Consider Combination Therapy: Based on your findings, consider co-treating your resistant cells with an inhibitor of the identified compensatory pathway.
Problem 2: Heterogeneous response to this compound within a cancer cell population.
Possible Cause: Pre-existence of a resistant sub-population of cells.
Troubleshooting Steps:
-
Isolate Resistant Clones: Use single-cell cloning techniques (e.g., limiting dilution) to isolate and expand individual clones from the heterogeneous population.
-
Characterize Clonal Populations: Determine the IC50 of this compound for each clone to identify highly resistant populations.
-
Molecularly Profile Resistant Clones: Analyze the genetic and protein expression profiles of the resistant clones to identify potential resistance markers (e.g., mutations in PIK3CB, overexpression of p110α).
-
Develop Targeted Combination Strategies: Based on the molecular profile of the resistant clones, select appropriate combination therapies to target the identified resistance mechanisms.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (Sensitive) | This compound IC50 (Resistant) | Fold Change | Potential Resistance Mechanism |
| Breast Cancer (PTEN-null) | 0.5 µM | 5.0 µM | 10x | Activating PIK3CB mutation |
| Mantle Cell Lymphoma | 0.2 µM | 2.5 µM | 12.5x | Upregulation of p110α expression |
| Prostate Cancer | 1.0 µM | 8.0 µM | 8x | PIM kinase overexpression |
Note: These are example values for illustrative purposes, as specific data for this compound resistant lines is limited in published literature. Researchers should determine these values experimentally for their specific cell models.
Table 2: Example Combination Therapies to Overcome PI3K Inhibitor Resistance
| Primary Inhibitor | Resistance Mechanism | Combination Agent | Rationale |
| p110β inhibitor | Reactivation via p110α | p110α inhibitor | Dual isoform inhibition prevents compensatory signaling.[5] |
| p110δ inhibitor | Upregulation of p110α | Pan-PI3K inhibitor | Broader inhibition to counteract isoform switching.[3] |
| PI3K inhibitor (general) | PIM kinase activation | PIM inhibitor | Targets the AKT-independent survival pathway.[4] |
| PI3K inhibitor (general) | Activating PIK3CB mutation | AKT or mTOR inhibitor | Downstream inhibition bypasses the resistance at the PI3K level.[2] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a general method for developing acquired resistance to a targeted inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat and Stabilize: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.
-
Confirm Resistance: Once the cells are stably proliferating at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new cell viability assay to determine the new IC50.
-
Cryopreserve: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of PI3K Pathway Activation
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed both sensitive and resistant cells. Treat with various concentrations of this compound for a specified time (e.g., 2 hours). Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 2. Activating Mutations in PIK3CB Confer Resistance to PI3K Inhibition and Define a Novel Oncogenic Role for p110β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Variable p-Akt Inhibition by PIK-108
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering variable results when using PIK-108 to inhibit phosphorylated Akt (p-Akt).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-ATP competitive, allosteric inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] It selectively targets the p110β and p110δ isoforms of PI3K.[1][2][3] Interestingly, studies have also shown that this compound can bind to a second, allosteric site on the p110α isoform, distinct from the ATP-binding pocket.[4][5][6][7] Its allosteric nature means it inhibits the enzyme's function without competing with ATP, offering a different modality of inhibition compared to many other kinase inhibitors.[8]
Q2: Why is the phosphorylation of Akt (p-Akt) used as a downstream marker for this compound activity?
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[9][10][11] Upon activation by upstream signals like growth factors, PI3K phosphorylates membrane lipids to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12] PIP3 acts as a docking site for proteins like Akt (also known as Protein Kinase B or PKB), bringing it to the cell membrane where it is subsequently phosphorylated and activated (p-Akt) by other kinases like PDK1 and mTORC2.[10][12] Since Akt phosphorylation is a direct and crucial consequence of PI3K activity, measuring the levels of p-Akt (typically at Serine 473 or Threonine 308) serves as a reliable proxy for the functional inhibition of PI3K by compounds like this compound.[13]
Q3: I am observing inconsistent inhibition of p-Akt in my experiments with this compound. What are the potential causes?
Variable inhibition of p-Akt is a common experimental challenge that can stem from multiple factors. These can be broadly categorized into three areas:
-
Cellular and Experimental Context: Differences in cell line genetics (e.g., PTEN status), cell density, growth conditions, and the presence of pathway feedback loops can significantly alter the cellular response to PI3K inhibition.[2][14][15][16]
-
Inhibitor Handling and Stability: The preparation, storage, and stability of this compound are critical for maintaining its potency and ensuring consistent experimental outcomes.[1][14]
-
Western Blotting Technique: The multi-step process of Western blotting offers numerous points where variability can be introduced, from sample preparation and protein loading to antibody performance and signal detection.[17][18][19]
The following troubleshooting guide provides a more detailed breakdown of these potential issues and their solutions.
Troubleshooting Guide: Variable p-Akt Inhibition
Problem Area 1: Experimental and Cellular Factors
| Question | Potential Cause | Recommended Solution |
| Are you using different cell lines or have you confirmed the genetic background of your cells? | Cell Line Heterogeneity: Cell lines possess different genetic backgrounds, such as mutations in PIK3CA or the functional status of the tumor suppressor PTEN, which antagonizes the PI3K pathway.[9][10] this compound has been reported to show variable inhibition, with a trend toward greater effectiveness in cell lines with mutant PTEN.[2][14] | - Characterize Your Cell Line: Confirm the PTEN and PI3K mutation status of your cells. - Select Appropriate Controls: Use both a sensitive (e.g., PTEN-null) and a more resistant (e.g., PTEN-wildtype) cell line to benchmark the inhibitor's effect. |
| Is your cell culture confluence consistent across experiments? | Cell Density Effects: The activation state of the PI3K/Akt pathway can be influenced by cell-to-cell contact and culture density.[16] High confluence can sometimes lead to reduced pathway activity, potentially masking the inhibitory effects of this compound. | - Standardize Seeding Density: Plate the same number of cells for each experiment and treat them at a consistent, sub-confluent density (e.g., 70-80% confluence). - Document Confluence: Always record the confluence level at the time of treatment and lysis. |
| How are you stimulating the PI3K/Akt pathway? | Inconsistent Pathway Activation: If the basal level of p-Akt is low, it can be difficult to detect a decrease upon inhibition. The level of pathway activation by serum or growth factors may vary between experiments.[17] | - Serum Starvation: To reduce basal p-Akt levels, serum-starve cells for a consistent period (e.g., 4-24 hours) before the experiment. - Controlled Stimulation: After starvation, stimulate all samples (except the negative control) with a fixed concentration of a growth factor (e.g., insulin, EGF) for a short, defined period (e.g., 15-30 minutes) to achieve a robust and reproducible p-Akt signal. |
| Could feedback loops be affecting your results? | Pathway Crosstalk and Feedback: Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms, such as the upregulation of receptor tyrosine kinases (RTKs), which can reactivate the pathway and counteract the inhibitor's effect.[20][21] | - Time-Course Experiment: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) with this compound to determine the optimal treatment duration before potential feedback mechanisms are initiated. - Monitor Upstream Components: If feedback is suspected, probe for changes in the expression or phosphorylation of upstream receptors like HER3 or EGFR. |
Problem Area 2: Inhibitor Preparation and Handling
| Question | Potential Cause | Recommended Solution |
| How do you prepare and store your this compound stock solutions? | Inhibitor Degradation: this compound, like many small molecules, can degrade with improper storage or repeated freeze-thaw cycles. It is stable as a powder at -20°C for years, but in solvent, its stability is reduced (e.g., 1-6 months at -80°C).[1][2][14] | - Follow Manufacturer Guidelines: Adhere strictly to the storage recommendations provided by the supplier.[3][14] - Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution in an appropriate solvent like DMSO to avoid repeated freeze-thaw cycles.[1] - Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of the compound. Use fresh, high-quality DMSO for preparing stock solutions.[1] |
| Are you sure the inhibitor is fully dissolved and at the correct final concentration? | Solubility Issues & Dilution Errors: this compound may precipitate if the final concentration of DMSO in the cell culture medium is too high or if the compound's solubility limit is exceeded. Simple pipetting errors can lead to inconsistent final concentrations. | - Check Solubility: this compound is highly soluble in DMSO (e.g., 45-73 mg/mL).[1][14] Ensure your stock concentration is well within this limit. - Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5% to avoid solvent-induced artifacts. - Prepare Fresh Dilutions: Prepare working dilutions from your stock aliquot immediately before each experiment. |
Problem Area 3: Western Blotting Technique
| Question | Potential Cause | Recommended Solution |
| Is your cell lysis and sample preparation procedure optimized for phosphoproteins? | Phosphatase Activity: Phosphatases present in the cell lysate can rapidly dephosphorylate p-Akt, leading to an artificially low signal.[17] Incomplete Lysis: Failure to completely solubilize proteins can lead to inaccurate quantification. | - Use Phosphatase Inhibitors: Always supplement your lysis buffer with a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[17][22] Keep lysates on ice at all times. - Use Appropriate Lysis Buffer: Use a strong lysis buffer like RIPA, and ensure complete lysis by scraping and vortexing.[20] |
| Are you confident in your protein quantification and loading? | Unequal Protein Loading: Inaccurate protein quantification is a major source of variability. The signal from p-Akt must be normalized to a loading control.[18][19] | - Quantify Carefully: Use a reliable protein quantification assay (e.g., BCA). - Load Sufficient Protein: Phosphorylated proteins are often low in abundance. Load an adequate amount of total protein (typically 30-50 µg) per lane.[17] - Normalize to Total Akt: The most accurate normalization for p-Akt is total Akt. After detecting p-Akt, strip the membrane and re-probe for total Akt. This accounts for any changes in the overall Akt protein level. |
| Is your antibody protocol consistent and optimized? | Suboptimal Antibody Performance: Variability in antibody dilution, incubation time, or temperature can lead to inconsistent results. Not all antibodies perform equally well.[18][22][23] High Background: Using non-fat milk for blocking can sometimes cause high background with phospho-specific antibodies due to the presence of phosphoproteins like casein.[17] | - Optimize Antibody Dilution: Perform a titration to find the optimal concentration for your primary p-Akt antibody. - Use BSA for Blocking: For phosphoproteins, it is often recommended to block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk.[17] - Consistent Incubation: Use the same antibody dilutions, incubation times, and temperatures for all experiments. |
Data Presentation
Table 1: this compound Inhibitor Profile
| Feature | Description |
|---|---|
| Mechanism of Action | Allosteric, Non-ATP Competitive PI3K Inhibitor[1][2] |
| Primary Targets | p110β, p110δ[3] |
| Secondary Target | Allosteric site on p110α[5][6] |
| Common Solvent | DMSO[14] |
| Storage (Powder) | ≥ 2 years at -20°C[14] |
| Storage (Stock in DMSO) | 1-6 months at -80°C[1][2] |
Table 2: Example Dose-Response Data from a p-Akt Western Blot This table presents hypothetical data to illustrate the expected outcome of a successful experiment. Band intensities are quantified, and the p-Akt signal is normalized to the total Akt signal.
| This compound Conc. (µM) | Relative p-Akt / Total Akt Ratio (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.09 |
| 0.1 | 0.85 | 0.07 |
| 0.5 | 0.48 | 0.05 |
| 1.0 | 0.21 | 0.03 |
| 5.0 | 0.06 | 0.02 |
| 10.0 | 0.04 | 0.01 |
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for assessing p-Akt inhibition via Western blot.
Caption: A logical troubleshooting tree for diagnosing variable p-Akt inhibition.
Detailed Experimental Protocols
Protocol: Western Blot Analysis of p-Akt (Ser473) Inhibition by this compound
This protocol provides a general framework. It should be optimized for your specific cell line and laboratory conditions.
1. Cell Culture and Treatment a. Seed cells in 6-well plates to reach 70-80% confluence on the day of the experiment. b. (Optional) When cells are at the desired confluence, replace the medium with a serum-free medium and incubate for 4-24 hours. c. Prepare fresh serial dilutions of this compound in the appropriate cell culture medium from a validated stock. Include a vehicle-only control (e.g., 0.1% DMSO). d. Aspirate the medium and add the medium containing this compound or vehicle. Incubate for the desired duration (e.g., 1-4 hours). e. To induce a strong p-Akt signal, add a known agonist (e.g., 100 nM insulin or 50 ng/mL EGF) to all wells for the final 15-30 minutes of incubation, except for the unstimulated negative control.
2. Cell Lysis and Protein Quantification a. Place the culture plates on ice and aspirate the medium. b. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer per well, supplemented with a fresh protease and phosphatase inhibitor cocktail.[20] d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. g. Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer (e.g., 4x) and boil at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE and Membrane Transfer a. Load 30-50 µg of total protein from each sample into the wells of an SDS-PAGE gel (e.g., 10% polyacrylamide). b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols (e.g., wet transfer). d. (Optional) After transfer, stain the membrane with Ponceau S to visually confirm transfer efficiency and equal loading before proceeding.
4. Immunoblotting a. Block the membrane for 1 hour at room temperature in a blocking buffer. For p-Akt, 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) is recommended.[17] b. Incubate the membrane with the primary antibody against p-Akt (e.g., anti-p-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. The optimal dilution must be determined empirically.[13] c. Wash the membrane 3-5 times for 5-10 minutes each with TBST.[13] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Repeat the wash steps as described in 4c.
5. Detection and Analysis a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust exposure time to ensure the signal is within the linear range and not saturated. c. Stripping and Re-probing: To normalize the data, the membrane should be stripped of the p-Akt antibodies and re-probed for total Akt. Following the detection of total Akt, it can be re-probed again for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. d. Quantification: Use densitometry software to measure the band intensity for p-Akt and total Akt for each sample. Calculate the ratio of p-Akt to total Akt to determine the normalized level of Akt phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K | TargetMol [targetmol.com]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 8. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 901398-68-3 | PI3K | MOLNOVA [molnova.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. benchchem.com [benchchem.com]
- 21. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Pik-108 Versus Alpelisib in PIK3CA Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, Pik-108 and alpelisib, with a focus on their activity in the context of PIK3CA mutant cancer cells. This comparison is supported by preclinical data, experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Introduction
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in human cancers, particularly in breast cancer. These activating mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting cell growth, proliferation, and survival. Consequently, targeting the PI3Kα isoform is a key therapeutic strategy. Alpelisib (Piqray®) is the first FDA-approved PI3Kα-specific inhibitor for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] this compound is a preclinical compound initially identified as a potent inhibitor of PI3K isoforms p110β and p110δ.[3] However, its interaction with PI3Kα, particularly in the context of PIK3CA mutations, warrants a comparative analysis against the clinical benchmark, alpelisib.
Mechanism of Action
Alpelisib is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the p110α isoform of PI3K.[2][4] It demonstrates high selectivity for PI3Kα over other Class I PI3K isoforms (β, δ, and γ).[5] By binding to the ATP-binding site of p110α, alpelisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting the downstream signaling cascade.[6]
This compound is a non-ATP competitive, allosteric inhibitor with primary selectivity for the p110β and p110δ isoforms of PI3K.[3] Notably, structural studies have revealed that this compound can also bind to a cryptic, non-ATP binding pocket in the C-lobe of the PI3Kα kinase domain, in close proximity to the common H1047R mutation site.[7][8] This allosteric binding provides a potential mechanism for modulating the activity of mutant PI3Kα, distinct from the direct ATP-competitive inhibition of alpelisib.[7][9]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available quantitative data for this compound and alpelisib from biochemical and cellular assays. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Biochemical Inhibitory Activity (IC50)
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference(s) |
| Alpelisib | ~5 | ~1200 | ~250 | ~290 | [5] |
| This compound | 2600 | 57 | - | - | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Cellular Inhibitory Activity in PIK3CA Mutant Cell Lines
| Inhibitor | Cell Line | PIK3CA Mutation | Assay Type | IC50 (nM) | Reference(s) |
| Alpelisib | T47D | H1047R | Cell Viability | 160 | [3] |
| Alpelisib | MCF7 | E545K | Cell Viability | ~200-300 | [5] |
| Alpelisib | Various Breast Cancer | Multiple | Cell Viability | 185 - 288 | - |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition for alpelisib and this compound.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing the in vitro efficacy of PI3K inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing the effect of inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed PIK3CA mutant and wild-type cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete growth medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of alpelisib or this compound (typically from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) using a non-linear regression analysis.
Western Blot Analysis for AKT Phosphorylation
This protocol is used to determine the effect of the inhibitors on the PI3K signaling pathway by measuring the phosphorylation of a key downstream effector, AKT.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of alpelisib or this compound for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.[12][13]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.
Conclusion
Alpelisib is a potent and highly selective inhibitor of PI3Kα, demonstrating significant efficacy in PIK3CA mutant cancer cells, which has led to its clinical approval. Its mechanism of action is well-characterized as an ATP-competitive inhibitor.
This compound, in contrast, is primarily a PI3Kβ/δ inhibitor with substantially lower potency against the PI3Kα isoform in biochemical assays. However, its ability to bind to an allosteric site near the H1047R mutation in PI3Kα presents an alternative mechanism of action that could be exploited for therapeutic benefit, potentially in combination with other agents or in specific contexts where p110β/δ signaling is also a driver.
For researchers focused on targeting the primary oncogenic driver in PIK3CA mutant cancers, alpelisib represents the more direct and potent therapeutic agent. Further investigation into the allosteric modulation of mutant PI3Kα by compounds like this compound could open new avenues for drug development, potentially leading to inhibitors with different resistance profiles or synergistic effects with existing therapies. Head-to-head preclinical studies in a panel of PIK3CA mutant cell lines are necessary to definitively compare the cellular efficacy of these two compounds and to explore the potential of this compound's allosteric mechanism in this specific context.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icm.unicancer.fr [icm.unicancer.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Pik-108 and Taselisib Selectivity for PI3K Isoforms
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 13, 2025 – In the landscape of phosphatidylinositol 3-kinase (PI3K) inhibitors, Pik-108 and taselisib (GDC-0032) represent two distinct approaches to targeting this critical signaling pathway. This guide provides a detailed, data-driven comparison of their selectivity profiles, offering researchers, scientists, and drug development professionals a clear perspective on their respective characteristics. While both compounds modulate PI3K activity, their isoform specificity and off-target profiles differ significantly, influencing their potential therapeutic applications and associated toxicities.
Executive Summary
This compound is characterized as a pan-PI3K inhibitor with a preference for the p110β and p110δ isoforms. It is also noted for its non-ATP competitive, allosteric mechanism of inhibition. In contrast, taselisib is a potent and selective inhibitor of the p110α, p110δ, and p110γ isoforms, with markedly reduced activity against p110β. This β-sparing profile is a key design feature of taselisib. Furthermore, taselisib exhibits enhanced potency against mutant forms of PI3Kα, a common oncogenic driver.
Comparative Selectivity Data
The following tables summarize the in vitro inhibitory activities of this compound and taselisib against the four Class I PI3K isoforms. The data, presented as IC50 and Kᵢ values, highlight the distinct selectivity profiles of the two inhibitors.
Table 1: Class I PI3K Isoform Inhibition Profile
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Data Source |
| This compound | PI3Kα | >10,000 | - | [1] |
| PI3Kβ | 28 | - | [1] | |
| PI3Kγ | Not Reported | - | ||
| PI3Kδ | 658 | - | [1] | |
| Taselisib | PI3Kα | - | 0.29 | [2] |
| PI3Kβ | - | 9.1 | [3] | |
| PI3Kγ | - | 0.97 | [2] | |
| PI3Kδ | - | 0.12 | [2] |
Note: There are discrepancies in the reported IC₅₀ values for this compound in the literature. Some sources report a PI3Kα IC₅₀ of 2600 nM and a PI3Kβ IC₅₀ of 57 nM.
Table 2: Off-Target Kinase Selectivity
| Inhibitor | Kinase Panel Screened | Key Off-Target Hits (>50% inhibition at 1µM) |
| This compound | Not Reported | Data not available in the public domain. |
| Taselisib | 235 Kinases | PI3K-C2β, hVPS34 |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. A commonly employed method is the in vitro kinase assay, which quantifies the inhibitory potential of a compound against a purified kinase.
In Vitro Kinase Assay (Fluorescence Polarization)
This assay measures the enzymatic activity of PI3K isoforms by monitoring the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
This compound and taselisib
-
ATP
-
Phosphatidylinositol (4,5)-bisphosphate (PIP₂)
-
Fluorescently labeled PIP₃ probe
-
PIP₃ detector protein (e.g., GRP1 PH domain)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS, 1 mM DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound and taselisib) in DMSO.
-
Add the diluted inhibitors to the assay plate.
-
Add the PI3K enzyme and PIP₂ substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the fluorescently labeled PIP₃ probe and the PIP₃ detector protein.
-
Incubate to allow for binding equilibrium.
-
Measure fluorescence polarization. The signal is inversely proportional to the amount of PIP₃ produced.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Workflow of an in vitro kinase assay.
Conclusion
The choice between this compound and taselisib for research or therapeutic development will depend on the specific biological question and the desired selectivity profile. This compound, with its preference for p110β and p110δ, may be suitable for investigating the roles of these specific isoforms. Taselisib's potent, β-sparing inhibition of p110α, δ, and γ, coupled with its enhanced activity against mutant p110α, makes it a candidate for targeting cancers driven by PIK3CA mutations. The detailed experimental data and protocols provided herein serve as a valuable resource for the scientific community to make informed decisions in the pursuit of novel cancer therapies.
References
A Researcher's Guide to Validating Pik-108 Isoform Selectivity
For researchers and drug development professionals investigating the intricacies of the phosphoinositide 3-kinase (PI3K) signaling pathway, understanding the isoform-specific activity of inhibitors is paramount. Pik-108 has emerged as a notable pan-Class I PI3K inhibitor. This guide provides a comparative analysis of this compound's isoform selectivity against other well-characterized PI3K inhibitors, complete with detailed experimental protocols for validation and visualizations to clarify the underlying biological and experimental frameworks.
Comparative Isoform Selectivity Profile
The inhibitory activity of this compound and other common PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes these values, offering a clear comparison of their relative potencies and selectivities. Lower IC50 values indicate higher potency.
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) | Selectivity Profile |
| This compound | 19 | 16 | 18 | 50 | Pan-Class I |
| LY294002 | 500[1][2][3] | 970[1][2][3] | 570[1][2][3] | - | Pan-Class I (Non-selective) |
| ZSTK474 | 16[4][5] | 44[4][5] | 5[4] | 49[4][5] | Pan-Class I |
| GDC-0941 | 3[6][7][8] | 33[6][7][8] | 3[6][7][8] | 75[6][7][8] | Pan-Class I (α/δ potent) |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
Visualizing the PI3K/AKT Signaling Pathway
The PI3K pathway is a critical regulator of numerous cellular functions. The following diagram illustrates the canonical signaling cascade and the point of intervention for PI3K inhibitors like this compound.
Experimental Protocols for Isoform Selectivity Validation
To empirically determine the isoform selectivity of this compound or other inhibitors, a combination of biochemical and cell-based assays is recommended.
Biochemical Kinase Assay (In Vitro)
This method directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a specific recombinant PI3K isoform. The amount of product formed is inversely proportional to the inhibitor's potency.
Detailed Protocol (Radiometric Assay):
-
Reaction Setup: In a 96-well plate, combine the reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2), the specific recombinant PI3K isoform (p110α, β, γ, or δ complexed with its regulatory subunit), and the inhibitor (this compound) at various concentrations.
-
Substrate Addition: Add the lipid substrate, phosphatidylinositol (e.g., 170 µg/ml), to the reaction mixture.
-
Initiation: Start the reaction by adding ATP mixed with a trace amount of radiolabeled [γ-³²P]ATP (e.g., final ATP concentration of 50 µM).
-
Incubation: Incubate the reaction at room temperature (25°C) for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding 1 M HCl.
-
Lipid Extraction: Extract the phospholipids using a chloroform/methanol mixture.
-
Quantification: Separate the radiolabeled PIP3 product by thin-layer chromatography (TLC) and quantify the radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.
Alternative non-radiometric formats like fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay, LanthaScreen™ TR-FRET) or luminescence-based assays (e.g., ADP-Glo™) are also widely used and offer higher throughput and reduced hazardous waste.
Cell-Based Western Blot Analysis (In Situ)
This method assesses the inhibitor's effect on the PI3K signaling pathway within a cellular context.
Principle: This assay measures the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT, as a surrogate for PI3K activity. A reduction in phosphorylated AKT (p-AKT) indicates pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., one with a known dependency on the PI3K pathway) to 70-80% confluency. Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for p-AKT and normalize them to the levels of total AKT or a loading control (e.g., β-actin or GAPDH). This allows for the determination of the inhibitor's effective concentration (EC50) for pathway inhibition in cells.
Experimental Workflow for Assessing Isoform Selectivity
The following diagram outlines a logical workflow for a comprehensive assessment of a PI3K inhibitor's isoform selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. aktpathway.com [aktpathway.com]
- 8. aacrjournals.org [aacrjournals.org]
Confirming Pik-108 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Pik-108, a phosphoinositide 3-kinase (PI3K) inhibitor, in living cells. Understanding and verifying that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data for this compound and other PI3K inhibitors, and provides detailed protocols to aid in the design and execution of target engagement studies.
Introduction to this compound and PI3K Target Engagement
This compound is a known pan-PI3K inhibitor, though it exhibits some selectivity for the p110β and p110δ isoforms.[1][2] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in various cancers, making it a prime therapeutic target.[4] Confirming that a small molecule inhibitor like this compound effectively binds to and inhibits PI3K within the complex milieu of a living cell is paramount for validating its mechanism of action and guiding further development.[5]
Several techniques can be employed to measure target engagement in live cells. These can be broadly categorized into:
-
Direct assays that measure the physical interaction between the inhibitor and the target protein.
-
Indirect assays that assess the functional consequences of target inhibition by measuring the activity of downstream signaling molecules.
This guide will focus on three widely used methods: Western Blotting for downstream signaling (p-AKT), Cellular Thermal Shift Assay (CETSA), and NanoBRET™ Target Engagement Assay.
Comparison of Target Engagement Methodologies
The choice of method for confirming target engagement depends on various factors, including the specific research question, available resources, and the desired throughput. Below is a comparative summary of the key techniques.
| Method | Principle | Type | Advantages | Disadvantages |
| Western Blot (p-AKT) | Measures the phosphorylation level of AKT, a downstream effector of PI3K. A decrease in p-AKT indicates PI3K inhibition. | Indirect | Widely accessible, relatively low cost, provides functional readout of pathway inhibition. | Not a direct measure of target binding, can be influenced by off-target effects, semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6] | Direct | Label-free, measures engagement with endogenous protein in a physiological context, applicable to various targets.[6][7] | Can be low-throughput, requires specific antibodies for detection, optimization of heating conditions is necessary.[8] |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.[9] | Direct | Quantitative, high-throughput, real-time measurements in live cells, high sensitivity.[10] | Requires genetic modification of cells to express the fusion protein, dependent on the availability of a suitable tracer. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound and other representative PI3K inhibitors. It is important to note that IC50 values can vary depending on the assay format, cell type, and experimental conditions.
Table 1: In Vitro IC50 Values of PI3K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Assay Type | Reference |
| This compound | p110α | 2600 | Biochemical | [1][11] |
| p110β | 57 | Biochemical | [1][11] | |
| p110δ | - | - | - | |
| p110γ | - | - | - | |
| Alpelisib (BYL719) | p110α-selective | 5 | Biochemical | [12] |
| Taselisib | p110α, p110δ | - | - | [4] |
| Idelalisib | p110δ-selective | - | - | [13] |
Table 2: Cellular Potency of PI3K Inhibitors (p-AKT Inhibition)
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| This compound | T47D (PIK3CA mutant) | - | p-AKT AlphaLISA | - |
| Compound 4 (this compound analog) | T47D (PIK3CA mutant) | 3 | p-AKT AlphaLISA | [11] |
| Alpelisib | T47D (PIK3CA mutant) | - | p-AKT AlphaLISA | [13] |
Note: Direct cellular potency data for this compound in a p-AKT assay was not found. Data for a close analog is provided for context.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for confirming target engagement in live cells.
References
- 1. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. eubopen.org [eubopen.org]
- 10. protocols.io [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validating the Allosteric Mechanism of Pik-108: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a kinase inhibitor is paramount for its successful development and application. This guide provides a comprehensive comparison of Pik-108, a known allosteric inhibitor of phosphoinositide 3-kinases (PI3Ks), with other notable PI3K inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate the underlying molecular interactions and experimental workflows.
This compound is a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms of PI3K. A key characteristic of its mechanism is its ability to bind to a cryptic, non-ATP binding site in the C-lobe of the PI3Kα subunit, near the frequently mutated H1047 residue. This allosteric binding site is spatially distinct from the orthosteric site where ATP binds, offering a different modality of enzyme inhibition.
Comparative Inhibitory Activity of PI3K Inhibitors
To objectively assess the performance of this compound, its inhibitory activity against various PI3K isoforms is compared with other well-characterized PI3K inhibitors, including pan-PI3K inhibitors and isoform-selective inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Inhibition Type |
| This compound | 2600 | 57 | - | - | Allosteric, Non-ATP Competitive |
| PIK-93 | 48 | - | - | - | ATP-Competitive |
| Wortmannin | 2.2 | 250 | 1100 | 1500 | Covalent, ATP-Competitive |
| LY294002 | 1400 | 2900 | 11000 | 27000 | ATP-Competitive |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 18 | ATP-Competitive |
| BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | ATP-Competitive |
Experimental Protocols for Validating Allosteric Mechanism
The validation of an allosteric mechanism of inhibition requires specific experimental approaches that can distinguish it from competitive modes of action. Below are detailed protocols for key experiments.
Biochemical Kinase Assay to Determine Mode of Inhibition
This assay is fundamental in demonstrating that an inhibitor does not compete with ATP for binding to the kinase active site. The IC50 of the inhibitor is determined at varying concentrations of ATP. For an allosteric inhibitor, the IC50 value should remain relatively constant, whereas for an ATP-competitive inhibitor, the IC50 will increase with increasing ATP concentration.
Protocol:
-
Reagents and Materials:
-
Purified recombinant PI3K enzyme (e.g., p110β/p85α).
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles.
-
ATP solution (prepare a range of concentrations, e.g., 10 µM to 1 mM).
-
This compound and control inhibitors (e.g., a known ATP-competitive inhibitor) dissolved in DMSO.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit to measure ADP production).
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound and the control inhibitor in DMSO. b. In a 384-well plate, add the diluted inhibitors to the assay wells. Include a DMSO-only control. c. Add the PI3K enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Prepare separate kinase reaction mixtures containing the lipid substrate and varying concentrations of ATP. e. Initiate the kinase reaction by adding the ATP/substrate mixture to the wells. f. Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range. g. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. h. Plot the percentage of enzyme inhibition against the inhibitor concentration for each ATP concentration. i. Calculate the IC50 value for each ATP concentration using a suitable data analysis software (e.g., four-parameter logistic fit).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature. This assay can provide evidence of direct interaction between the inhibitor and the target protein within intact cells.
Protocol:
-
Reagents and Materials:
-
Cell line expressing the target PI3K isoform (e.g., a cell line with high endogenous p110β expression).
-
Cell culture medium and supplements.
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., Tris-HCl buffer with protease and phosphatase inhibitors).
-
Antibodies specific for the target PI3K isoform.
-
Western blotting reagents and equipment.
-
Thermal cycler.
-
-
Procedure: a. Culture cells to a sufficient density. b. Treat the cells with this compound at a desired concentration or with DMSO as a vehicle control. Incubate for a specific time to allow for compound entry and binding. c. Harvest the cells and resuspend them in PBS. d. Aliquot the cell suspension into PCR tubes. e. Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes). f. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. g. Separate the soluble protein fraction from the precipitated aggregates by centrifugation. h. Collect the supernatant and determine the protein concentration. i. Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody. j. Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the treated and control samples. k. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a biophysical technique that can map the location of inhibitor binding and identify allosteric conformational changes in the protein. The rate of exchange of backbone amide hydrogens with deuterium in the solvent is sensitive to the protein's local structure and dynamics. Binding of an allosteric inhibitor can alter the exchange rates in regions distant from the binding site.
Protocol:
-
Reagents and Materials:
-
Purified PI3K protein.
-
This compound.
-
Deuterium oxide (D2O)-based buffer.
-
Quenching buffer (low pH and temperature, e.g., 0.1% trifluoroacetic acid in ice-cold water).
-
Protease column (e.g., pepsin).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
-
Procedure: a. Incubate the PI3K protein with either this compound or vehicle control. b. Initiate the deuterium exchange reaction by diluting the protein-inhibitor complex into a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h). c. Quench the exchange reaction by adding ice-cold quenching buffer. d. Digest the quenched protein online using a protease column. e. Separate the resulting peptides by reverse-phase liquid chromatography. f. Analyze the peptides by mass spectrometry to determine the extent of deuterium incorporation. g. Compare the deuterium uptake profiles of the this compound-bound protein with the unbound protein. h. Regions with significantly altered deuterium uptake indicate changes in conformation or solvent accessibility upon inhibitor binding. Protection from exchange in a specific region suggests it as the binding site, while changes in distant regions can reveal allosteric effects.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Caption: Orthosteric vs. Allosteric inhibition of PI3K.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Navigating the Synergistic Potential of PI3K Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the synergistic effects of targeted cancer therapies is paramount. This guide provides a comparative overview of the pan-PI3K inhibitor, PIK-108, and its potential in combination with other anticancer agents. While direct, quantitative data on synergistic combinations involving this compound is limited in the public domain, this guide draws upon the broader principles of PI3K inhibitor synergy to inform future research and development.
The Rationale for Combining PI3K Inhibitors with Other Cancer Drugs
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling network that, when dysregulated, is a key driver in many human cancers. The PI3Kα isoform, in particular, is one of the most frequently mutated oncogenes. PI3K inhibitors like this compound block the activity of this enzyme, thereby hindering downstream signaling and impeding cancer cell growth and survival.
However, the efficacy of PI3K inhibitors as monotherapy can be limited by intrinsic and acquired resistance mechanisms. This has led to a strong rationale for exploring combination therapies. By targeting multiple oncogenic pathways simultaneously, researchers aim to achieve synergistic effects, leading to enhanced tumor cell killing, delayed resistance, and potentially reduced toxicity.
Potential Synergistic Combinations for PI3K Inhibitors
-
Chemotherapy (e.g., Doxorubicin, Cisplatin): Conventional chemotherapeutic agents that induce DNA damage can be potentiated by PI3K inhibition. The PI3K pathway is implicated in DNA damage repair, and its inhibition can sensitize cancer cells to the cytotoxic effects of these agents.
-
Targeted Therapies:
-
PARP Inhibitors: In cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations), the combination of a PI3K inhibitor and a PARP inhibitor can induce synthetic lethality, a powerful anti-cancer strategy.
-
mTOR Inhibitors: Dual blockade of the PI3K/AKT/mTOR pathway by combining a PI3K inhibitor with an mTOR inhibitor can lead to a more profound and sustained inhibition of this critical signaling cascade.
-
MEK Inhibitors: In tumors driven by mutations in the RAS/RAF/MEK/ERK pathway, co-targeting the PI3K and MEK pathways can overcome feedback loops and produce synergistic anti-tumor activity.
-
Experimental Design for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other cancer drugs, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with other anticancer agents on cancer cell viability.
Experimental Protocol:
-
Cell Line Selection: A panel of cancer cell lines with diverse genetic backgrounds (e.g., with and without PIK3CA mutations) should be selected.
-
Drug Preparation: this compound and the combination drug(s) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the other drug, both alone and in combination. A constant ratio or a non-constant ratio combination design can be used.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug alone are used to determine the IC50 values. The combination data is analyzed using synergy models such as the Bliss Independence model or the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Experimental Workflow
Caption: Workflow for in vitro synergy assessment.
Signaling Pathways and Rationale for Combination
The PI3K pathway is a central node in a complex network of signaling cascades that regulate cell fate. Understanding these interactions is key to designing rational drug combinations.
PI3K/AKT/mTOR and RAS/RAF/MEK/ERK Crosstalk
Caption: PI3K and MEK pathway crosstalk.
This diagram illustrates the rationale for combining a PI3K inhibitor like this compound with a MEK inhibitor. Activation of RAS can stimulate both pathways. While there is some inhibitory crosstalk from AKT to RAF, feedback mechanisms can lead to the reactivation of one pathway when the other is inhibited. Therefore, dual blockade is a logical strategy to achieve a more complete shutdown of pro-survival signaling.
Conclusion and Future Directions
While specific, publicly available data on the synergistic effects of this compound with other cancer drugs is currently scarce, the established role of the PI3K pathway in cancer provides a strong foundation for exploring such combinations. The experimental frameworks and pathway analyses presented in this guide offer a roadmap for researchers to systematically evaluate the synergistic potential of this compound. Future preclinical studies focusing on generating robust quantitative data for this compound in combination with a panel of relevant anticancer agents are crucial to unlocking its full therapeutic potential and informing the design of future clinical trials.
Head-to-Head Comparison: Pik-108 and Wortmannin in PI3K Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanistic and practical differences between the allosteric inhibitor Pik-108 and the classic covalent inhibitor Wortmannin.
In the landscape of phosphatidylinositol 3-kinase (PI3K) pathway research, the choice of inhibitory tool is critical for generating precise and reproducible data. This guide provides a detailed head-to-head comparison of two distinct PI3K inhibitors: the isoform-selective, allosteric inhibitor this compound, and the broad-spectrum, covalent inhibitor wortmannin. By examining their mechanisms of action, target specificity, and experimental considerations, researchers can make more informed decisions for their specific applications.
Executive Summary
This compound and wortmannin represent two different classes of PI3K inhibitors. Wortmannin is a well-established, potent, and irreversible pan-PI3K inhibitor that acts by covalently modifying a conserved lysine residue in the ATP-binding pocket of the kinase domain.[1] Its broad reactivity and short half-life, however, present challenges for specificity and in vivo applications. In contrast, this compound is a more recent, non-ATP competitive, and allosteric inhibitor with marked selectivity for the p110β and p110δ isoforms of Class I PI3K.[2][3][4] Its reversible and more targeted mode of action offers advantages in dissecting the roles of specific PI3K isoforms.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and wortmannin, focusing on their potency against Class I PI3K isoforms and their off-target effects.
Table 1: Potency against Class I PI3K Isoforms (IC50 values)
| Inhibitor | p110α | p110β | p110γ | p110δ |
| This compound | 2600 nM[4] | 57 nM[4] | No data available | Selective |
| Wortmannin | ~3-5 nM (pan-inhibitor)[5][6] | ~3-5 nM (pan-inhibitor)[5][6] | ~3-5 nM (pan-inhibitor)[5][6] | ~3-5 nM (pan-inhibitor)[5][6] |
Table 2: Off-Target Kinase Inhibition Profile
| Inhibitor | Primary Off-Targets | IC50 for Off-Targets |
| This compound | Information on a broad kinase panel is limited. | Not widely reported. |
| Wortmannin | DNA-PK, ATM, mTOR, PLK1, PLK3, MLCK[5][7][8] | DNA-PK: 16 nM[7], ATM: 150 nM[7], PLK1: 5.8 nM[6], PLK3: 48 nM[6], MLCK: ~1.9 µM[9] |
Mechanism of Action
Wortmannin: The Irreversible Covalent Inhibitor
Wortmannin, a fungal metabolite, functions as a potent, irreversible inhibitor of PI3Ks.[5] Its mechanism involves the covalent modification of a conserved lysine residue within the ATP-binding site of the p110 catalytic subunit.[1] This modification is achieved through a nucleophilic attack from the lysine residue on the furan ring of wortmannin, forming a stable enamine adduct.[1] This irreversible binding permanently inactivates the enzyme. Due to its reactive nature, wortmannin has a short half-life in solution and can exhibit significant off-target activities at higher concentrations.[5]
This compound: The Selective Allosteric Modulator
This compound represents a more nuanced approach to PI3K inhibition. It is a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ isoforms.[2][3] Structural studies have revealed that this compound can bind to a cryptic, allosteric site near the C-lobe of the kinase domain, distinct from the ATP-binding pocket.[4] This allosteric binding induces a conformational change that inhibits the kinase activity. This mechanism allows for greater isoform selectivity compared to inhibitors that target the highly conserved ATP-binding site.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the PI3K signaling pathway and the distinct points of intervention for wortmannin and this compound.
Caption: The PI3K/Akt signaling pathway with points of inhibition for Wortmannin and this compound.
Experimental Protocols
Accurate and reproducible data are paramount in kinase inhibitor studies. Below are detailed methodologies for key experiments used to characterize and compare PI3K inhibitors like this compound and wortmannin.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
Workflow Diagram:
Caption: Workflow for an in vitro PI3K kinase assay using ADP-Glo™ technology.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and wortmannin in 100% DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). Add 2 µL of a mixture containing the specific PI3K isoform and the lipid substrate (PIP2).
-
Inhibitor Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific isoform.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Western Blot for Akt Phosphorylation
This assay assesses the ability of the inhibitors to block the PI3K pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.
Workflow Diagram:
Caption: Workflow for a Western blot assay to measure Akt phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal levels of Akt phosphorylation. Pre-treat the cells with various concentrations of this compound or wortmannin for 1-2 hours.
-
Pathway Activation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.
-
Cell Lysis: Immediately place the culture dishes on ice and wash the cells twice with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensities using densitometry software. To control for loading differences, strip the membrane and re-probe with an antibody against total Akt. Normalize the p-Akt signal to the total Akt signal for each sample.
Conclusion
References
- 1. This compound | p110β inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. confluencediscovery.com [confluencediscovery.com]
- 8. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Pik-108
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Pik-108, an allosteric inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. By providing this essential information, we aim to be your trusted partner in laboratory safety and chemical management, extending our commitment to scientific advancement beyond the product itself.
Immediate Safety and Disposal Protocols
This compound, as a bioactive small molecule, requires careful handling and disposal in accordance with institutional and regulatory guidelines for hazardous chemical waste. The following step-by-step procedures provide a direct operational plan for its safe management.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear appropriate personal protective equipment:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is required to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.
Step-by-Step Disposal Procedure
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous chemical waste. This includes unused solid compound, solutions containing this compound, and any contaminated labware (e.g., pipette tips, vials, gloves). Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Solid Waste Collection:
-
Collect unused or expired this compound solid and any contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a separate, dedicated, and sealed hazardous waste container.
-
Ensure the container is compatible with the solvent used (e.g., glass for DMSO solutions).
-
-
Container Labeling:
-
Affix a "Hazardous Waste" label to all containers holding this compound waste.
-
The label must clearly state the full chemical name: This compound .
-
Indicate the solvent and approximate concentration if it is a liquid waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
-
Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
This compound Quantitative Data
The following table summarizes key quantitative data for this compound, facilitating easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₃ |
| Molecular Weight | 364.44 g/mol |
| Solubility in DMSO | 45 mg/mL (123.48 mM) (Sonication recommended) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
| Appearance | Solid powder |
Experimental Protocols: Handling and Solution Preparation
For experimental use, follow these protocols for safe handling and preparation of this compound solutions:
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator
-
Appropriate sterile, chemical-resistant tubes and pipette tips
Procedure for Preparing a Stock Solution:
-
Pre-handling: Ensure all work is conducted in a chemical fume hood. Wear the required PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).
-
Mixing: Vortex the solution thoroughly to aid dissolution. If necessary, sonicate the solution to ensure it is fully dissolved.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
PI3Kβ/δ Signaling Pathway
This compound is an allosteric inhibitor of the β and δ isoforms of the p110 catalytic subunit of Class IA phosphoinositide 3-kinases (PI3Ks). These isoforms are primarily expressed in hematopoietic cells and play crucial roles in immune cell signaling. The diagram below illustrates the general signaling pathway affected by this compound.
Caption: PI3Kβ/δ signaling pathway inhibited by this compound.
Personal protective equipment for handling Pik-108
Essential Safety Protocols for Handling Pik-108
Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This is a common occurrence for novel research compounds. Therefore, the following guidance is based on established best practices for handling potent, biologically active small molecule inhibitors in a laboratory setting.[1] this compound, a PI3K inhibitor, should be treated as a potentially hazardous chemical of unknown toxicity.[2] All procedures should be conducted with the utmost caution, and it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds like this compound. The required level of PPE will vary depending on the task being performed.[3][4]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Chemical splash goggles• Chemical-resistant lab coat or coveralls• Double-gloving (e.g., nitrile) | • Face shield• Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Face shield• Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Face shield• Respirator (if aerosols or vapors are generated) |
Note: Always inspect PPE for integrity before use and consult manufacturer's guidelines for proper use and limitations.[3]
Operational Plan: From Receipt to Disposal
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure personnel and environmental safety.[3]
Preparation and Handling
All manipulations of this compound, especially in its powdered form, should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1]
Experimental Protocol: Stock Solution Preparation
-
Designate Handling Area: All work with solid this compound must be performed within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including vials, solvents (e.g., DMSO), pipettes, and PPE, before starting.[5][6][7]
-
Weighing: Use a disposable weigh boat for measuring the powdered compound.
-
Solution Preparation: Slowly add the solvent to the vial containing the this compound powder to avoid splashing.[3] Gentle heating or sonication may be used to aid dissolution if the compound's stability allows.[1]
-
Storage: Store stock solutions in clearly labeled, tightly sealed vials. For long-term storage, aliquoting into single-use volumes is recommended to prevent repeated freeze-thaw cycles.[1] this compound solutions are typically stored at -20°C for one month or -80°C for up to six months.[5]
Spill Response
In the event of a spill, treat it as a significant incident. Evacuate the immediate area and notify your supervisor and institutional EHS department. Follow their specific procedures for hazardous chemical spills.[1]
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: All reusable equipment must be decontaminated according to established laboratory procedures.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]
Disposal Plan
The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1][8]
-
Waste Identification: All this compound waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weigh boats), must be classified as hazardous chemical waste.[8]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[1][9]
-
Containerization:
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect unused stock solutions and other liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the mixture (e.g., DMSO).[8]
-
Storage: Store waste containers in a designated and secure satellite accumulation area, preferably with secondary containment.[8]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. High-temperature incineration is often the recommended disposal method for such compounds.[3][10] Before discarding empty containers, ensure they are thoroughly decontaminated.[3]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring a non-ATP pocket for potential allosteric modulation of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PI3K | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. web.uri.edu [web.uri.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
